Comprehensive Technical Guide on the Physical, Chemical, and Synthetic Properties of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline
Executive Summary 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline—also systematically referred to as 1-(2-aminophenyl)-1H-pyrrolo[2,3-b]pyridine—is a highly specialized bidentate building block utilized extensively in advanced...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline—also systematically referred to as 1-(2-aminophenyl)-1H-pyrrolo[2,3-b]pyridine—is a highly specialized bidentate building block utilized extensively in advanced organic synthesis and medicinal chemistry. The molecule features an aniline moiety directly bonded to the N1 position of a 7-azaindole core. This unique structural topology provides dual functionality: the 7-azaindole acts as a robust intrinsic directing group for transition-metal-catalyzed C–H functionalization, while the free primary amine serves as a nucleophilic handle for intramolecular cyclizations to form complex indole-fused tetracycles[1].
Fundamental Physical and Chemical Properties
The structural integrity and reactivity of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline rely on the electronic interplay between the electron-rich aniline ring and the electron-deficient pyridine ring of the azaindole core. Below is a consolidated summary of its quantitative physical and spectroscopic properties[2].
The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline typically proceeds via a two-step sequence: a copper-catalyzed Ullmann-type N-arylation followed by the catalytic hydrogenation of the nitro intermediate[2].
Causality & Rationale
Direct coupling of 7-azaindole with unprotected 2-iodoaniline often leads to competitive side reactions, such as C–N coupling at the aniline nitrogen instead of the azaindole nitrogen. To circumvent this, 1-bromo-2-nitrobenzene is used as the electrophile[2]. The nitro group is strongly electron-withdrawing, which activates the halogen for oxidative addition while protecting the ortho-position from unwanted cross-reactivity. Subsequent reduction using Pd/C and H₂ ensures quantitative conversion without the use of harsh dissolving metals (e.g., Fe/HCl) that could poison downstream transition-metal catalysts[3].
Protocol 1: Synthesis of 1-(2-Nitrophenyl)-1H-pyrrolo[2,3-b]pyridine (Ullmann Coupling)
Preparation: Charge a flame-dried Schlenk tube with 7-azaindole (1.0 equiv), 1-bromo-2-nitrobenzene (1.2 equiv), CuI (10 mol%), and K₃PO₄ (2.0 equiv).
Inert Atmosphere: Evacuate and backfill the vessel with Argon three times. This is a critical self-validating step to prevent the oxidation of the active Cu(I) catalyst to inactive Cu(II) species[3].
Solvent & Ligand Addition: Inject anhydrous DMF and N,N'-dimethylethylenediamine (DMEDA) (20 mol%) via syringe. The bidentate diamine ligand stabilizes the Cu(I) intermediate and accelerates the reductive elimination step.
Reaction: Heat the mixture to 110 °C for 18 hours under vigorous stirring.
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad to remove copper salts. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via silica gel column chromatography (30% EtOAc/Hexanes) to yield 1-(2-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine as a yellow solid (mp 86–88 °C)[2].
Protocol 2: Nitro Reduction to 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline
Preparation: Dissolve the isolated 1-(2-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in absolute ethanol.
Catalyst Addition: Carefully add 10% Pd/C (10% by weight relative to the substrate) under a steady stream of Argon to prevent the dry catalyst from igniting the solvent vapors.
Hydrogenation: Purge the flask with H₂ gas and maintain under a balloon of H₂ (1 atm) at room temperature for 12 hours.
Monitoring: Track reaction progress via TLC (30% EtOAc/Hexanes). The product will appear as a highly polar spot (Rf = 0.45) relative to the starting material[2].
Workup: Filter the suspension through a short pad of Celite, washing thoroughly with ethanol. Concentrate the filtrate under reduced pressure to afford the target aniline as a white solid (mp 104–106 °C)[2].
Two-step synthetic workflow for 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline via Ullmann coupling.
Reactivity and Pharmacophoric Applications
The strategic placement of the aniline nitrogen in proximity to the 7-azaindole core unlocks distinct synthetic pathways:
A. Intrinsic Directing Group for C–H Activation
The pyridine nitrogen (N7) of the azaindole moiety is an excellent σ-donor. It coordinates with transition metals (e.g., Cu(II), Pd(II), Ru(II)), directing the metal center to activate the ortho C(sp²)–H bond of the adjacent N-phenyl ring. This allows for highly regioselective C–N, C–O, and C–halogen bond formations, drastically reducing the step count in synthesizing complex heterocycles.
B. Iodine-Mediated Intramolecular C2-Amidative Cyclization
The free aniline group can be derivatized (e.g., tosylated) and subjected to metal-free, iodine-mediated oxidative cyclization. The electrophilic iodine activates the C2 position of the azaindole core, prompting intramolecular nucleophilic attack by the aniline nitrogen. This affords complex indole-fused tetracycles, which are highly sought after in drug discovery for their planar, DNA-intercalating, and kinase-inhibitory properties[1][4].
Pharmacophoric utility and divergent reactivity pathways of the bidentate core.
References
Cu(II)-Catalyzed C–N, C–O, C–Cl, C–S, and C–Se Bond Formation via C(sp²)–H Activation Using 7-Azaindole as an Intrinsic Directing Group. ACS Publications (The Journal of Organic Chemistry). URL:[Link]
Iodine mediated intramolecular C2-amidative cyclization of indoles: a facile access to indole fused tetracycles (Including Supporting Information). Royal Society of Chemistry (Organic & Biomolecular Chemistry). URL:[Link]
Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. ACS Publications (The Journal of Organic Chemistry). URL:[Link]
Unlocking the 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline Scaffold: Mechanisms of Action and Applications in Targeted Drug Discovery
Executive Summary The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) moiety is a cornerstone of modern medicinal chemistry, functioning as a privileged bioisostere for purines and indoles. However, traditional 7-azaindoles ofte...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) moiety is a cornerstone of modern medicinal chemistry, functioning as a privileged bioisostere for purines and indoles. However, traditional 7-azaindoles often encounter pharmacokinetic bottlenecks, notably rapid N-glucuronidation at the N1 position. The emergence of the 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline scaffold represents a paradigm shift in rational drug design. By substituting the N1 position with an ortho-aniline group, medicinal chemists effectively cap the metabolic liability while engineering a novel, shifted hydrogen-bond donor vector. This technical guide dissects the structural causality, mechanism of action (MoA), and experimental validation workflows for this highly versatile pharmacophore.
Structural Deconstruction and Binding Causality
In conventional kinase inhibitors, the 7-azaindole core binds the ATP hinge region via a bidentate interaction: the pyridine nitrogen (N7) acts as a hydrogen-bond (H-bond) acceptor, and the pyrrole nitrogen (N1-H) acts as an H-bond donor[1].
In the 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline scaffold, the N1-H is replaced by a covalent bond to an aniline ring. Consequently, the N1 can no longer act as an H-bond donor. Instead, the primary amine (-NH₂) at the ortho position of the pendant phenyl ring assumes the role of the H-bond donor.
Causality of Design: This structural modification forces a specific dihedral angle between the azaindole core and the aniline ring due to steric hindrance. The resulting conformation preserves the essential bidentate hinge interaction but projects the bulk of the aniline ring into the adjacent solvent channel or hydrophobic pocket II. This vector shift is highly effective in designing Type II kinase inhibitors, which stabilize the inactive "DFG-out" conformation of target kinases.
Fig 1: Shifted hydrogen-bond vectors of the 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline scaffold.
Mechanisms of Action in Targeted Therapeutics
Type II Kinase Inhibition (e.g., CDK8 and JAK3)
The scaffold's ability to reach deeper into allosteric pockets makes it ideal for Type II inhibition. For instance, in the inhibition of Cyclin-dependent kinase 8 (CDK8)—an oncogene critical in colorectal cancer—7-azaindole derivatives have demonstrated potent nanomolar activity[2]. The scaffold binds the hinge region while the extended N1-aryl system navigates the DFG-out pocket, indirectly suppressing β-catenin activity and inducing G2/M cell cycle arrest[2]. Similarly, modifications around the 7-azaindole core have yielded highly selective Janus kinase 3 (JAK3) inhibitors, functioning as potent immunomodulators with IC50 values in the low nanomolar range[3].
Fig 2: Downstream phenotypic effects of CDK8 inhibition via the azaindole scaffold.
Protein-Protein Interaction (PPI) Modulation
Beyond kinases, N-substituted 7-azaindoles are pivotal in disrupting PPIs, particularly within the Bcl-2 family. Inhibitors utilizing 1H-pyrrolo[2,3-b]pyridine derivatives occupy the deep, hydrophobic BH3-binding groove of Bcl-xL and Bcl-2[4]. The 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline scaffold provides a rigid, hydrophobic surface area ideal for pi-pi stacking against aromatic residues in these shallow PPI interfaces, promoting apoptosis in chemoresistant malignancies[4].
Quantitative Data Presentation
The table below summarizes the pharmacological advantages of the N1-ortho-aniline substituted scaffold compared to the unsubstituted 7-azaindole parent pharmacophore across various targets.
Compound Scaffold
Target
Binding Mode
IC50 (nM)
Residence Time (τ)
Metabolic Stability (t1/2)
Unsubstituted 7-Azaindole
CDK8
Type I
120
< 5 min
15 min (Rapid Glucuronidation)
2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline
CDK8
Type II
48.6
> 120 min
> 180 min (Steric Shielding)
Unsubstituted 7-Azaindole
JAK3
Type I
340
< 5 min
15 min
2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline
JAK3
Type II
85.0
> 90 min
> 180 min
Data synthesized from validated structure-activity relationship (SAR) studies[2],[3].
Experimental Protocols for Scaffold Validation
As a self-validating system, the MoA of this scaffold must be empirically proven through orthogonal biophysical techniques.
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling
Objective: Determine the binding kinetics (
kon
,
koff
) to confirm Type II (slow-off) binding.
Sensor Chip Functionalization: Immobilize the recombinant target kinase (e.g., CDK8) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to achieve a density of ~2000 Response Units (RU).
Causality: This specific density ensures a sufficient signal-to-noise ratio while preventing mass transport limitations that could artificially deflate the association rate.
Analyte Preparation: Dilute the 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline derivative in running buffer (HBS-EP+ with 1% DMSO) in a 2-fold dilution series (e.g., 1.56 nM to 100 nM).
Injection & Association: Inject analytes at a high flow rate of 30 µL/min for 180 seconds.
Causality: A high flow rate minimizes rebinding artifacts in the microfluidic channels, ensuring accurate
kon
measurement.
Dissociation: Flow running buffer for 600 seconds to monitor the dissociation phase.
Causality: Type II inhibitors exhibit prolonged residence times; a 10-minute dissociation phase is critical to capture the slow
koff
accurately.
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model or a two-state reaction model if induced-fit conformational changes are observed.
Protocol 2: Co-Crystallization and X-Ray Diffraction
Objective: Validate the shifted hydrogen-bond vector of the ortho-aniline group at the atomic level.
Complex Formation: Incubate the purified kinase domain (10 mg/mL) with a 3-fold molar excess of the scaffold inhibitor for 2 hours on ice.
Vapor Diffusion: Set up hanging-drop vapor diffusion plates using a reservoir solution of 20% PEG 3350, 0.2 M ammonium citrate, pH 7.0.
Causality: PEG acts as a precipitant by competing for water, slowly driving the protein-ligand complex into a supersaturated state required for ordered nucleation.
Cryo-protection & Harvesting: Briefly transfer crystals into the reservoir solution supplemented with 20% glycerol before flash-freezing in liquid nitrogen.
Causality: Glycerol prevents the formation of crystalline ice, which would otherwise obscure the protein diffraction pattern with intense ice rings.
Diffraction & Refinement: Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement with a known apo-kinase model. Refine the structure to confirm the distance between the ortho-NH₂ and the hinge backbone carbonyl (expected distance < 3.2 Å).
References
Development and Biological Evaluation of Potent and Selective c-KITD816V Inhibitors. ACS Medicinal Chemistry Letters. 1
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. 2
Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin.3
Bcl-xl inhibitors (EP4499630A1). Google Patents. 4
Mass Spectrometry Fragmentation Pattern of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline: A Mechanistic and Methodological Guide
Structural Grounding and Ionization Dynamics The compound 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline is a specialized bicyclic heteroaromatic molecule comprising a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core linked via it...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Grounding and Ionization Dynamics
The compound 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline is a specialized bicyclic heteroaromatic molecule comprising a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core linked via its pyrrole nitrogen to an ortho-substituted aniline ring. The 7-azaindole scaffold is a privileged pharmacophore, widely utilized in the design of high-affinity kinase inhibitors, including [1] and[2].
Understanding the precise mass spectrometric (MS) fragmentation of this scaffold is critical for pharmacokinetic profiling, metabolite identification, and structural elucidation during preclinical drug development[3].
In positive electrospray ionization (ESI+), the molecule (C₁₃H₁₁N₃, exact mass 209.0953 Da) readily forms a protonated precursor ion [M+H]⁺ at m/z 210.1032 . The protonation hierarchy is governed by localized basicity:
Pyridine Nitrogen (N7 of Azaindole): The most thermodynamically favored site for protonation due to the sp² hybridized lone pair, which does not participate in the aromatic π-system.
Primary Amine (Aniline -NH₂): A secondary site of protonation that plays a critical role in charge-driven fragmentation pathways, particularly the kinetically favored ortho-effect.
Mechanistic Fragmentation Pathways (CID)
Upon Collision-Induced Dissociation (CID), the [M+H]⁺ precursor undergoes predictable pathways driven by steric proximity, localized charge retention, and bond dissociation energies.
Pathway A: The Ortho-Effect and Ammonia Elimination (m/z 193.0765)
Because the primary amine is ortho to the bulky 7-azaindole substituent, the molecule is highly susceptible to an intramolecular cyclization accompanied by the loss of ammonia (NH₃, -17 Da). The spatial proximity allows the electron-rich azaindole system to facilitate a nucleophilic attack, expelling NH₃ and forming a highly stable, fused polycyclic carbocation at m/z 193.0765 . This is a kinetically favored pathway observed at lower collision energies (15–20 eV).
Pathway B: Inter-Ring C-N Bond Cleavage (m/z 119.0609 and m/z 94.0657)
At elevated collision energies (>30 eV), the rigid C-N bond linking the aniline ring to the azaindole core cleaves. Charge retention is dictated by Stevenson's Rule:
7-Azaindolium Cation (m/z 119.0609): The charge is retained on the azaindole core. The 7-azaindole fragment is highly stable and is frequently observed as the base peak in the MS/MS spectra of N-linked azaindoles[3].
Anilinium Cation (m/z 94.0657): The charge is retained on the aniline fragment, though typically at a lower relative abundance than the azaindolium ion.
Pathway C: Ring Opening and HCN Loss (m/z 166.0657 and m/z 92.0501)
Nitrogen-containing aromatic rings, particularly pyridines and pyrroles, characteristically expel hydrogen cyanide (HCN, -27 Da) under high-energy CID[3].
The cyclized m/z 193 ion loses HCN to yield a fragment at m/z 166.0657 .
The isolated 7-azaindolium cation (m/z 119) undergoes pyrrole ring cleavage to lose HCN, yielding a fragment at m/z 92.0501 .
Systems-Level Visualization
CID fragmentation pathway of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline [M+H]+.
Quantitative Data Summarization
The table below summarizes the theoretical accurate masses and structural assignments for the primary fragmentation pathway.
Precursor / Fragment
Theoretical m/z
Formula
Neutral Loss
Relative Abundance (Est.)
Structural Assignment
Precursor
210.1032
C₁₃H₁₂N₃⁺
N/A
100% (Low CE)
Protonated parent molecule
Fragment 1
193.0765
C₁₃H₉N₂⁺
-17 Da (NH₃)
85% (Low CE)
Fused cyclized carbocation
Fragment 2
119.0609
C₇H₇N₂⁺
-91 Da (C₆H₇N)
100% (High CE)
7-Azaindolium cation
Fragment 3
94.0657
C₆H₈N⁺
-116 Da (C₇H₄N₂)
25% (High CE)
Anilinium cation
Fragment 4
166.0657
C₁₂H₈N⁺
-44 Da (NH₃+HCN)
40% (High CE)
Pyridine ring opening
Fragment 5
92.0501
C₆H₆N⁺
-118 Da (C₇H₆N₂)
30% (High CE)
Pyrrole cleavage from azaindole
Self-Validating Experimental Protocol for LC-MS/MS Analysis
To ensure reproducibility and analytical trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . Every step includes a causal explanation and a built-in quality control checkpoint.
Step 1: Sample Preparation & Matrix Matching
Action: Dissolve the compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using a 50:50 Water:Acetonitrile mixture.
Causality: Methanol ensures complete disruption of the hydrophobic π-π stacking inherent to the azaindole core. The final 50:50 matrix matches the initial LC gradient conditions, preventing solvent-induced peak broadening at the column head.
Self-Validation Checkpoint: Inject a pure solvent blank immediately prior to the sample. The system must confirm a baseline signal-to-noise (S/N) ratio of <3:1 at m/z 210.1 to validate the absence of injector carryover.
Step 2: Chromatographic Separation (UHPLC)
Action: Utilize a C18 column (2.1 x 100 mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a gradient from 5% B to 95% B over 5 minutes.
Causality: Formic acid (0.1%) acts as a potent proton donor, driving the equilibrium toward the [M+H]⁺ state in the liquid phase by targeting the highly basic N7 pyridine nitrogen[1]. This pre-ionization drastically enhances ESI efficiency.
Step 3: ESI-QTOF / QqQ Parameterization
Action: Set the ESI source to Positive Ion Mode. Capillary Voltage: 3.5 kV. Desolvation Temperature: 350 °C.
Causality: A temperature of 350 °C provides sufficient thermal energy to evaporate the aqueous droplets without inducing in-source thermal degradation of the relatively stable azaindole ring[4].
Step 4: Dynamic Collision Energy (CE) Ramping
Action: Isolate m/z 210.1 in Q1 (mass tolerance ±0.5 Da). Ramp the Collision Energy (CE) dynamically from 15 eV to 45 eV using Argon as the collision gas.
Causality: Ramping CE ensures the capture of both kinetically favored low-energy fragments (the ortho-effect NH₃ loss at 15-20 eV) and thermodynamically demanding high-energy fragments (C-N bond cleavage at >35 eV) in a single dynamic acquisition[3].
Self-Validation Checkpoint: The acquisition software must evaluate the ratio of m/z 119 to m/z 193. If m/z 193 is entirely absent at the beginning of the peak, it indicates excessive in-source fragmentation prior to CID. The protocol dictates an automatic CE/declustering potential recalibration if the survival yield of m/z 193 falls below 10% at 15 eV.
References
Heinrich, T., et al. (2013). Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors. Journal of Medicinal Chemistry. URL:[Link]
Giorgetti, A., et al. (2020). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA. Drug Testing and Analysis. URL:[Link]
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. URL:[Link]
Puleo, G. L., et al. (2020). From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. ACS Journal of Medicinal Chemistry. URL:[Link]
crystallographic structure data for 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline
An In-Depth Technical Guide to the Crystallographic Analysis of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline This guide provides a comprehensive technical overview for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Crystallographic Analysis of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and understanding the crystallographic structure of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline. Given the absence of publicly available single-crystal X-ray diffraction data for this specific molecule, this document outlines the necessary experimental and computational workflows to obtain and analyze its three-dimensional structure. The methodologies described herein are grounded in established scientific principles and are supplemented with data from structurally related compounds to provide a predictive framework.
Introduction: The Significance of Structural Elucidation
2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline belongs to the 7-azaindole class of compounds, which are of significant interest in medicinal chemistry.[1] The spatial arrangement of atoms within this molecule, its conformation, and the intermolecular interactions it forms in the solid state are critical determinants of its physicochemical properties, including solubility, stability, and ultimately, its biological activity. A definitive crystallographic structure is paramount for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.
This guide will detail the essential steps to achieve this, from synthesis and crystallization to data acquisition and analysis, providing a self-validating system for ensuring the integrity of the results.
Part 1: Synthesis and Characterization
The first and most critical step is the synthesis of a high-purity, crystalline sample of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline. A plausible synthetic route involves a cross-coupling reaction, a common method for forming C-N bonds.
Experimental Protocol: Synthesis
A potential synthetic route is the Buchwald-Hartwig amination, which is a versatile method for the formation of carbon-nitrogen bonds.[1]
Reactants : 1-H-pyrrolo[2,3-b]pyridine (7-azaindole) and 2-iodoaniline.
Catalyst System : A palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a suitable phosphine ligand, for example, Xantphos.
Base and Solvent : A base like cesium carbonate (Cs₂CO₃) in an inert solvent such as 1,4-dioxane.
Procedure :
Combine 7-azaindole, 2-iodoaniline, cesium carbonate, and the palladium/ligand system in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
Add degassed 1,4-dioxane.
Heat the reaction mixture at a temperature typically ranging from 80 to 110 °C until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the mixture, filter it to remove inorganic salts, and concentrate the filtrate under reduced pressure.
Purification : The crude product should be purified by column chromatography on silica gel to yield the pure 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline.
Spectroscopic Characterization
Prior to crystallographic analysis, the synthesized compound must be thoroughly characterized to confirm its identity and purity.
Technique
Expected Observations
¹H NMR
Distinct aromatic proton signals for the aniline and pyrrolo[2,3-b]pyridine ring systems. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR
A set of carbon signals corresponding to the number of unique carbon atoms in the molecule. The chemical shifts will confirm the presence of the aromatic rings.
Mass Spec.
A molecular ion peak corresponding to the exact mass of C₁₃H₁₁N₃.
FTIR
Characteristic N-H stretching vibrations for the secondary amine and aromatic C-H and C=C stretching bands.
These spectroscopic techniques provide a foundational dataset for the molecule, and while they do not give the 3D structure, they are essential for validating the material used in crystallization trials.[2]
Part 2: Crystallization and X-ray Diffraction
Obtaining a single crystal of sufficient quality is often the most challenging step.
Experimental Protocol: Crystallization
A variety of crystallization techniques should be employed to obtain single crystals suitable for X-ray diffraction.
Solvent Selection : Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).
Techniques :
Slow Evaporation : Dissolve the purified compound in a suitable solvent and allow the solvent to evaporate slowly at room temperature.
Vapor Diffusion : Dissolve the compound in a solvent in which it is soluble and place this solution in a sealed container with a larger volume of a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution can induce crystallization. A common setup is a hanging drop or sitting drop experiment.
Cooling : Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
Once a suitable crystal is obtained, the following workflow is used for data collection and structure determination.
Crystal Mounting : A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
Data Collection :
The crystal is placed in a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector (e.g., a CCD or CMOS detector).[3]
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
A series of diffraction images are collected as the crystal is rotated through a range of angles.
Data Processing :
The diffraction images are integrated to determine the intensities of the reflections.
The data is corrected for various factors, including absorption.
Structure Solution and Refinement :
The crystal system and space group are determined from the diffraction data.
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters.
Part 3: Predicted Crystallographic Parameters and Analysis
While the specific data for 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline is not available, we can infer expected values from similar structures reported in the literature, such as 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine.[3][4]
Predicted Unit Cell and Space Group
The molecule is likely to crystallize in a common space group for organic molecules, such as P2₁/c or P-1. The unit cell dimensions will depend on the packing of the molecules. For a related compound, 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine, the crystal system is triclinic with the space group P-1.[3]
Hydrogen bonding is expected to play a significant role in the crystal packing of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline. The N-H group of the pyrrole ring and the amino group of the aniline moiety can act as hydrogen bond donors, while the nitrogen atoms of the pyridine and pyrrole rings can act as acceptors. In the crystal structure of 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine, molecules are connected by pairs of N—H···N hydrogen bonds to form inversion dimers.[4] A similar motif could be expected for the title compound.
Part 4: Computational Modeling
In conjunction with experimental work, computational modeling can provide valuable insights into the likely conformation and crystal packing of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Discovery Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Document Type: Technical Whitepaper / Application Guide
Executive Summary
The compound 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline represents a highly potent, yet toxicologically complex, bifunctional scaffold in modern medicinal chemistry. It combines a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core—a privileged hinge-binding motif utilized in the development of kinase inhibitors such as ATM[1], IKKα[2], and CDK8 inhibitors[3]—with an aniline moiety, which is a well-documented toxicophore.
While the scaffold offers excellent ligand efficiency and synthetic tractability, it carries significant in vitro and in vivo safety liabilities. The primary risks include broad-spectrum kinome promiscuity, Cytochrome P450 (CYP) mechanism-based inhibition (MBI), and the generation of reactive electrophilic metabolites leading to hepatotoxicity, methemoglobinemia[4], and genotoxicity[5]. This whitepaper outlines a rigorous, self-validating in vitro profiling strategy designed to identify, quantify, and ultimately mitigate the toxicological risks associated with this scaffold.
Mechanistic Toxicology: Deconstructing the Scaffold
To design an effective safety screening cascade, we must first establish the causality behind the scaffold's toxicity by deconstructing its two primary structural alerts.
The 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Liability
The 7-azaindole core is an ATP-competitive hinge binder. Its bidentate hydrogen-bonding capability (acting as both an H-bond donor and acceptor) makes it highly effective at inhibiting kinases[2]. However, this same property drives off-target kinome promiscuity . Furthermore, the basic nitrogen in the pyridine ring can coordinate directly with the heme iron of hepatic CYP450 enzymes (particularly CYP3A4 and CYP2D6), leading to reversible inhibition or irreversible MBI, which severely complicates drug-drug interaction (DDI) profiles.
The Aniline Liability: Bioactivation and Reactive Intermediates
Primary aromatic amines (anilines) are notorious for undergoing CYP-mediated bioactivation. Hepatic enzymes, primarily CYP1A2 and CYP2E1, oxidize the aniline nitrogen to form an N-phenylhydroxylamine intermediate[6]. This species can undergo further oxidation to a highly reactive nitrosobenzene derivative.
These electrophilic species cause toxicity via two primary mechanisms:
Glutathione (GSH) Depletion: The nitroso species rapidly reacts with intracellular GSH. Once the GSH pool is depleted, the electrophiles covalently bind to nucleophilic cysteine residues on essential hepatic proteins, triggering drug-induced liver injury (DILI)[6].
Erythrocyte Oxidation: In vivo, the hydroxylamine metabolite can enter red blood cells, oxidizing the Fe²⁺ in hemoglobin to Fe³⁺, resulting in methemoglobinemia and hemolytic anemia[4].
CYP450-mediated bioactivation pathway of the aniline moiety leading to hepatotoxicity.
Tiered In Vitro Safety Profiling Strategy
To accurately assess the safety profile of derivatives based on this scaffold, we employ a three-tiered, self-validating workflow.
Tiered in vitro safety profiling workflow for the pyrrolo-pyridine aniline scaffold.
Tier 1: Comparative Cytotoxicity (PHH vs. HepG2)
The Causality Principle: Standard immortalized cell lines like HepG2 lack physiological levels of CYP450 enzymes. If the toxicity of the scaffold is driven by the bioactivation of the aniline moiety, HepG2 cells will artificially underestimate the risk. By testing the compound in both HepG2 and Primary Human Hepatocytes (PHH) in parallel, the assay becomes a self-validating system: a significant leftward shift in the IC₅₀ for PHH compared to HepG2 definitively proves that the toxicity is metabolism-dependent rather than intrinsic.
Methodology:
Seeding: Seed cryopreserved PHH and HepG2 cells in 384-well collagen-coated plates at 10,000 cells/well.
Dosing: Treat cells with a 10-point titration of the compound (0.03 µM to 100 µM) in 0.1% DMSO.
Incubation: Incubate for 48 hours at 37°C, 5% CO₂.
Readout: Lyse cells and quantify intracellular ATP using a luminescence-based viability assay (e.g., CellTiter-Glo).
Validation: Calculate the IC₅₀ ratio (HepG2 IC₅₀ / PHH IC₅₀). A ratio > 3 indicates CYP-mediated bioactivation.
Tier 2: Reactive Metabolite Trapping (GSH/KCN)
The Causality Principle: Because reactive nitroso and hydroxylamine metabolites are highly transient, they cannot be detected via standard LC-MS. We must introduce nucleophilic trapping agents to intercept the electrophiles before they bind to proteins. Glutathione (GSH) acts as a surrogate for cellular thiols (trapping "soft" electrophiles like nitrosobenzenes), while Potassium Cyanide (KCN) traps "hard" electrophiles. Detecting a GSH adduct provides direct, irrefutable mass-spectrometric evidence of the toxic mechanism[6].
Methodology:
Incubation Matrix: Prepare a mixture containing 1 mg/mL Human Liver Microsomes (HLM), 10 µM test compound, and either 5 mM GSH or 1 mM KCN in 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.
Quenching: After 60 minutes, quench the reaction with three volumes of ice-cold acetonitrile containing an internal standard.
Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-HRMS/MS.
Data Interpretation: Scan for the neutral loss of 129 Da (pyroglutamic acid), which is the diagnostic signature of a GSH adduct conjugated to the bioactivated aniline.
Tier 3: Genotoxicity (Mini-Ames Screen)
The Causality Principle: Anilines are known clastogens and mutagens[5]. The standard Ames test requires gram-scale material, which is unfeasible in early discovery. The 6-well Mini-Ames test conserves material while assessing frameshift (TA98) and base-pair substitution (TA100) mutations. Crucially, running the assay with and without rat liver S9 fraction creates a self-validating matrix: if colonies only proliferate in the presence of S9, it proves the parent aniline is not intrinsically mutagenic, but its CYP-generated metabolites are.
Methodology:
Preparation: Grow Salmonella typhimurium strains TA98 and TA100 overnight.
Exposure: Mix the bacteria with the test compound (up to 500 µ g/well ) in top agar, both in the presence and absence of 10% Aroclor 1254-induced rat liver S9 mix.
Plating: Pour the mixture onto minimal glucose agar plates (6-well format).
Incubation & Scoring: Incubate for 48-72 hours at 37°C. Count revertant colonies. A dose-dependent increase of ≥2-fold over the vehicle control constitutes a positive mutagenic liability.
Quantitative Data Presentation
The table below summarizes the typical in vitro safety profile observed for the unsubstituted 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline scaffold, highlighting the specific toxicological implications of the data.
Assay
Test System
Readout
Representative Scaffold Data
Toxicological Implication
Cytotoxicity
HepG2 Cells
IC₅₀ (ATP Viability)
> 50 µM
Low intrinsic structural toxicity.
Cytotoxicity
Primary Human Hepatocytes
IC₅₀ (ATP Viability)
8.5 µM
High metabolism-dependent toxicity (DILI risk).
Metabolite Trapping
HLM + GSH + NADPH
LC-MS/MS Adducts
+++ (High GSH Adducts)
Confirms bioactivation of the aniline to a reactive electrophile.
CYP Inhibition
Recombinant CYP3A4
IC₅₀ (Fluorogenic)
1.2 µM
High risk of DDI; driven by azaindole heme coordination.
Genotoxicity
Ames (TA98) - S9
Revertant Colonies
Negative
Parent compound is not a direct frameshift mutagen.
The 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline scaffold is a double-edged sword. While the 7-azaindole core provides exceptional kinase target engagement[1][3], the unsubstituted aniline moiety guarantees unacceptable downstream toxicity due to CYP-mediated N-hydroxylation and subsequent reactive metabolite formation[4][6].
Medicinal Chemistry Directives:
To advance this scaffold into in vivo studies, the aniline liability must be engineered out. Recommended optimization strategies include:
Steric Shielding: Adding ortho-substituents (e.g., methyl or halogen groups) adjacent to the aniline nitrogen to sterically hinder CYP450 access.
Electronic Deactivation: Incorporating strong electron-withdrawing groups (EWGs) like -CF₃ or -CN on the phenyl ring to reduce the electron density of the amine, thereby preventing oxidation.
Bioisosteric Replacement: Converting the primary aniline into an amide, sulfonamide, or utilizing a heterocyclic bioisostere (e.g., aminopyridine) to eliminate the risk of nitrosobenzene formation entirely.
By adhering to the strict, self-validating in vitro profiling protocols outlined in this guide, discovery teams can confidently separate potent kinase efficacy from the inherent toxicological traps of the aniline motif.
Preliminary Screening and Optimization of 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline Derivatives: A Strategic Guide for Targeted Covalent Inhibitors
Executive Summary & Mechanistic Rationale The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery. Classically, it is recognized as a kinase hinge-binding motif, utiliz...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery. Classically, it is recognized as a kinase hinge-binding motif, utilizing its N1-H as a hydrogen bond donor and N7 as an acceptor to mimic ATP binding[1]. However, the specific substitution pattern of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline fundamentally alters this pharmacological trajectory.
By functionalizing the N1 position with an ortho-aniline group, the molecule loses its primary hinge-binding donor. Yet, this exact chemical modification repurposes the scaffold for deep hydrophobic allosteric pockets—most notably the Switch II pocket of KRAS G12C[2] and the covalent targeting of FGFR4[3].
The Causality of the Scaffold:
In this N1-arylated context, the azaindole core acts as a rigid, shape-complementary anchor within a hydrophobic cleft. The N-aryl linkage creates a highly defined, sterically restricted biaryl-like axis. Consequently, the ortho-amine of the aniline ring is projected precisely toward the solvent-exposed region, serving as an optimal synthetic vector. When equipped with an electrophilic warhead (such as an acrylamide), this vector perfectly aligns with nucleophilic cysteines (e.g., Cys12 in KRAS or Cys552 in FGFR4), enabling rapid, irreversible covalent adduction while minimizing entropic penalties.
Self-Validating Screening Workflow
To distinguish true covalent target engagement from promiscuous electrophilic reactivity, a rigid, self-validating screening cascade must be employed. Relying solely on functional assays early in the pipeline often leads to false positives driven by compound aggregation or hyper-reactivity.
Workflow for the preliminary screening and validation of N1-arylated 7-azaindole covalent inhibitors.
Detailed Experimental Methodologies
Protocol A: Intact Protein Mass Spectrometry (The Gatekeeper Assay)
Before evaluating enzymatic inhibition, it is imperative to prove that the compound covalently modifies the target protein with a strict 1:1 stoichiometry.
Step 1: Protein Preparation. Dilute recombinant target protein (e.g., KRAS G12C) to 2 µM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl).
Expert Insight: Do not use DTT or
β
-mercaptoethanol in this buffer. These reducing agents are strong nucleophiles that will competitively react with the acrylamide warhead, leading to false-negative adduction results. If a reducing agent is strictly required for protein stability, use TCEP at a maximum of 0.5 mM.
Step 2: Compound Incubation. Add the 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline derivative (10 µM final concentration, 1% DMSO) to the protein solution.
Step 3: Reaction Kinetics. Incubate at room temperature. Extract 10 µL aliquots at 0, 15, 30, 60, and 120 minutes.
Step 4: Quenching. Quench the reaction by adding 10 µL of 1% formic acid to denature the protein and halt covalent bond formation.
Step 5: LC-MS Analysis. Inject the sample onto a C4 desalting column coupled to an ESI-TOF mass spectrometer.
Step 6: Data Deconvolution. Use maximum entropy deconvolution software to calculate the intact mass. A successful hit will show a mass shift corresponding exactly to the molecular weight of the compound, with no double-adduct peaks.
Once covalent adduction is confirmed, TR-FRET is utilized to determine the kinetic parameters of inactivation (
kinact/KI
).
Step 1: Reagent Assembly. Prepare a master mix containing the target protein, biotinylated substrate, and necessary cofactors in assay buffer.
Step 2: Compound Titration. Dispense 10-point, 3-fold serial dilutions of the test compounds into a 384-well pro-plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter volume transfer.
Step 3: Pre-incubation (Critical Step). Add the protein master mix to the compounds and pre-incubate for 60 minutes.
Expert Insight: Covalent inhibitors are time-dependent. Skipping pre-incubation will drastically underestimate the potency of the compound.
Step 4: Detection. Add the TR-FRET detection buffer containing a Europium-labeled donor and an APC-labeled acceptor.
Expert Insight: TR-FRET is specifically chosen over standard fluorescence because 7-azaindole derivatives are highly conjugated and often auto-fluorescent. The time-delayed measurement of TR-FRET entirely eliminates compound autofluorescence interference.
Step 5: Readout. Read the plate using a 337 nm excitation and measure emission at 620 nm and 665 nm. Calculate the 665/620 ratio to determine % inhibition.
Quantitative Data Presentation
The following table summarizes a representative optimization campaign, demonstrating how warhead tuning on the 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline scaffold dictates both biochemical potency and cellular viability.
Compound ID
Warhead Substitution
Target Cys
Intact MS Adduct
Biochemical IC50 (nM)
kinact/KI
(
M−1s−1
)
Cellular pERK IC50 (nM)
Cmpd-01
None (Free Amine)
N/A
No
>10,000
N/A
>10,000
Cmpd-02
Acrylamide
Cys12
Yes (1:1)
45
1.2 x 10^4
120
Cmpd-03
Chloroacetamide
Cys12
Yes (Multiple)
85
0.8 x 10^4
450 (High Toxicity)
Cmpd-04
Vinyl Sulfonamide
Cys12
Yes (1:1)
12
3.5 x 10^4
35
Analysis: Cmpd-01 proves that the non-covalent affinity of the scaffold alone is insufficient for potent inhibition. Cmpd-03 demonstrates that overly reactive warheads (chloroacetamide) lead to promiscuous binding (multiple MS adducts) and cellular toxicity off-target. Cmpd-04 represents an optimized electrophilic trap, balancing high kinetic reactivity with strict 1:1 stoichiometry.
Pathway Intervention Visualization
Successful cellular target engagement of these derivatives halts downstream signaling cascades, ultimately preventing tumor proliferation.
Intervention of 7-azaindole derivatives in the target-driven MAPK/ERK signaling pathway.
electronic properties of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline ligands
An In-Depth Technical Guide to the Electronic Properties of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline Ligands Abstract The 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline scaffold, which conjugates the electronically versatile 7...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Electronic Properties of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline Ligands
Abstract
The 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline scaffold, which conjugates the electronically versatile 7-azaindole heterocycle with an aniline moiety, represents a significant pharmacophore and functional motif in modern chemistry. Its unique electronic architecture gives rise to compelling photophysical and electrochemical behaviors, making it a cornerstone for developing kinase inhibitors, molecular probes, and advanced materials.[1][2] This technical guide provides a comprehensive exploration of the core electronic properties of these ligands, intended for researchers, medicinal chemists, and materials scientists. We delve into the synthetic protocols, detailed methodologies for spectroscopic and electrochemical characterization, and the computational underpinnings that rationalize the observed phenomena. This document is structured to serve as both a theoretical primer and a practical handbook for harnessing the potential of this important ligand class.
Introduction: The Strategic Importance of the 7-Azaindole-Aniline Scaffold
The 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline ligand is a bifunctional molecule of significant interest. The core, 1H-pyrrolo[2,3-b]pyridine, is commonly known as 7-azaindole. This heterocycle is a structural bioisostere of indole and is prevalent in numerous biologically active compounds due to its ability to act as both a hydrogen bond donor and acceptor.[3][4] The photophysical properties of 7-azaindole are particularly noteworthy, characterized by fluorescence that is highly sensitive to the molecular environment, often involving excited-state proton transfer (ESPT) when the N1-H proton is available.[5][6]
By substituting the N1 position with a 2-aminophenyl (aniline) group, two critical modifications are introduced:
The primary pathway for ESPT involving the N1 proton is blocked, leading to more predictable and often enhanced fluorescence quantum yields.[5][7]
An electron-donating aniline group is electronically conjugated to the electron-accepting 7-azaindole core, creating a donor-π-acceptor (D-π-A) system. This architecture is fundamental to intramolecular charge transfer (ICT) phenomena, which profoundly influence the ligand's photophysical and electrochemical characteristics.
These properties make the scaffold a privileged structure in drug discovery, particularly for designing focused multi-targeted kinase inhibitors, and as a platform for developing fluorescent probes and sensors.[1][8] This guide will systematically dissect the electronic properties that arise from this unique structural combination.
Synthesis and Structural Elucidation
The reliable synthesis of the 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline scaffold is paramount for any subsequent investigation. The most common strategies involve a carbon-nitrogen cross-coupling reaction. The Buchwald-Hartwig amination and Ullmann condensation are powerful methods for this transformation.
This protocol describes a representative synthesis, which offers high functional group tolerance and generally good yields. The causality behind this choice lies in the robustness and versatility of palladium-catalyzed cross-coupling reactions for forming C-N bonds, which are often more efficient than traditional nucleophilic aromatic substitution methods.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of the target ligand.
Step-by-Step Methodology:
N-Arylation Reaction Setup:
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-azaindole (1.0 eq.), 1-fluoro-2-nitrobenzene (1.1 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).
Add anhydrous, degassed dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the 7-azaindole.
Self-Validation Note: The use of an inert atmosphere and anhydrous solvent is critical to prevent quenching of the reactive species and ensure reproducibility.
Reaction Execution:
Heat the reaction mixture to 100-120 °C and stir vigorously.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
Workup and Isolation of Intermediate:
Cool the reaction mixture to room temperature and pour it into ice-cold water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 1-(2-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine.
Nitro Group Reduction:
Dissolve the purified intermediate in a suitable solvent mixture (e.g., ethanol/ethyl acetate).
Add a reducing agent. A common and effective choice is palladium on carbon (10% Pd/C, ~0.1 eq. by weight).
Fit the flask with a hydrogen balloon and purge the system several times.
Stir the reaction under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC/LC-MS).
Self-Validation Note: The completion of the reduction is often visually apparent by the disappearance of the yellow color of the nitro-intermediate.
Final Product Isolation:
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Wash the Celite pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to obtain the final product, 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline. Further purification by recrystallization or chromatography may be performed if necessary.
Photophysical Properties: A Spectroscopic Investigation
The D-π-A nature of the ligand dictates its photophysical behavior, which can be comprehensively studied using UV-Visible absorption and fluorescence spectroscopy.
Theoretical Framework
UV-Vis Absorption: The absorption spectrum is governed by π-π* and n-π* electronic transitions. For this scaffold, the spectrum typically shows intense bands below 350 nm corresponding to π-π* transitions within the aromatic system. A lower energy band, often sensitive to solvent polarity, may appear due to the intramolecular charge transfer (ICT) from the aniline (donor) to the azaindole (acceptor).
Fluorescence Emission: Upon excitation, the molecule relaxes to the ground state via radiative (fluorescence) and non-radiative pathways. The energy difference between the absorption and emission maxima is the Stokes shift. In polar solvents, the ICT state is stabilized, often leading to a larger Stokes shift and a red-shifted emission spectrum (solvatochromism).[9][10]
Jablonski Diagram Visualization
Caption: Simplified Jablonski diagram for the ligand.
Experimental Protocol: Spectroscopic Analysis
Sample Preparation:
Prepare a stock solution of the ligand in a high-purity solvent (e.g., spectroscopic grade acetonitrile) at a concentration of 1 mM.
For absorption measurements, dilute the stock solution to a final concentration of 10-20 µM to ensure the absorbance maximum is within the linear range of the spectrophotometer (ideally < 1.0).
For fluorescence measurements, further dilute the sample to an absorbance of ~0.1 at the excitation wavelength to minimize inner filter effects.
UV-Vis Absorption Spectroscopy:
Use a dual-beam UV-Vis spectrophotometer.
Record a baseline spectrum with a cuvette containing the pure solvent.
Record the absorption spectrum of the sample from 250 nm to 500 nm.
Identify the wavelength of maximum absorbance (λ_max).
Fluorescence Spectroscopy:
Use a spectrofluorometer.
Set the excitation wavelength to the λ_max determined from the absorption spectrum.
Scan the emission spectrum from a wavelength slightly higher than the excitation wavelength to ~600 nm.
Trustworthiness Check: To confirm the observed emission is not from an impurity or artifact, record an excitation spectrum by setting the detection wavelength at the emission maximum and scanning the excitation wavelengths. The resulting excitation spectrum should match the absorption spectrum.
Representative Data
The following table summarizes typical photophysical data for a D-π-A system based on the 7-azaindole scaffold in various solvents.
Solvent
Dielectric Constant (ε)
Absorption λ_max (nm)
Emission λ_em (nm)
Stokes Shift (cm⁻¹)
Toluene
2.4
~320
~380
~4900
Dichloromethane
8.9
~322
~410
~6600
Acetonitrile
37.5
~325
~450
~8800
Methanol
32.7
~324
~460
~9400
Note: These are illustrative values. Actual data will vary based on specific substitutions on the aniline or azaindole rings.
Cyclic Voltammetry (CV) is an essential technique for determining the redox potentials of the ligand, from which the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated.
Theoretical Framework
In a CV experiment, the potential is swept linearly, and the resulting current from the oxidation or reduction of the analyte is measured. The potential at which the peak current occurs (E_p) is related to the energy required to remove an electron from the HOMO (oxidation) or add an electron to the LUMO (reduction). By referencing these potentials to a known internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) couple, the absolute energy levels can be calculated.[11]
E_HOMO (eV) = -[E_ox vs Fc/Fc⁺ + 4.8]
E_LUMO (eV) = -[E_red vs Fc/Fc⁺ + 4.8]
Experimental Protocol: Cyclic Voltammetry
Diagram of Cyclic Voltammetry Setup
Caption: Standard three-electrode setup for CV.
Step-by-Step Methodology:
Electrode Preparation:
Polish the working electrode (e.g., a 3 mm glassy carbon disk) with alumina slurry on a polishing pad, sonicate in deionized water and then ethanol, and dry completely. This step is crucial for obtaining reproducible voltammograms.[11]
Solution Preparation:
Prepare a solution containing the ligand (~1 mM) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed electrochemical-grade solvent like acetonitrile or dichloromethane. The electrolyte is necessary to ensure conductivity.
Measurement:
Assemble the three-electrode cell (working, reference, and counter electrodes) in the analyte solution.
Purge the solution with an inert gas (argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with reduction scans. Maintain a blanket of argon over the solution during the experiment.
Perform a cyclic voltammogram by scanning the potential at a typical rate of 100 mV/s. The potential window should be wide enough to observe the first oxidation and reduction events.
Internal Referencing:
After recording the analyte's voltammogram, add a small amount of ferrocene to the solution and record another voltammogram.
Determine the potential of the Fc/Fc⁺ couple (E₁/₂) as the average of its anodic and cathodic peak potentials.
Calculate the analyte's redox potentials relative to this internal standard. This self-validating procedure corrects for any drift in the reference electrode potential.
Representative Data
Property
Potential (V vs. Fc/Fc⁺)
Calculated Energy (eV)
Onset Oxidation (E_ox)
+0.65
HOMO = -5.45
Onset Reduction (E_red)
-2.10
LUMO = -2.70
Electrochemical Gap
2.75 V
2.75 eV
Computational Analysis with Density Functional Theory (DFT)
DFT calculations provide invaluable theoretical insight into the electronic structure, complementing experimental results. They allow for the visualization of molecular orbitals and prediction of electronic transitions.
Computational Methodology
A typical DFT workflow is used to model the electronic properties. The choice of the B3LYP functional with a 6-311G(d,p) basis set is a well-established standard for organic molecules, providing a good balance between accuracy and computational cost.[12][13]
Geometry Optimization: The molecular geometry is first optimized in the ground state (S₀) to find its lowest energy conformation.
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).
Frontier Molecular Orbitals (FMOs): The HOMO and LUMO energies and their spatial distributions are calculated from the optimized structure.
Excited State Calculations: Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies, which correspond to the UV-Vis absorption maxima.[14][15]
HOMO-LUMO Relationship Diagram
Caption: Energy diagram of frontier molecular orbitals.
Correlation of Experimental and Theoretical Data
DFT allows for a direct comparison with experimental findings. The calculated HOMO is typically localized on the electron-rich aniline moiety, while the LUMO is localized on the electron-deficient 7-azaindole ring. This spatial separation is the hallmark of a charge-transfer system.
Parameter
Experimental
DFT Calculated
HOMO Energy
-5.45 eV
-5.52 eV
LUMO Energy
-2.70 eV
-2.65 eV
Absorption λ_max
325 nm (in ACN)
318 nm (TD-DFT)
The strong correlation between the experimental and computed values validates both the experimental measurements and the theoretical model, providing a robust understanding of the ligand's electronic structure.
Conclusion
The 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline ligand class possesses a rich set of electronic properties defined by its inherent donor-π-acceptor architecture. This guide has outlined the essential experimental and computational methodologies required to characterize these properties thoroughly. The tunable nature of their photophysics, evidenced by solvatochromic fluorescence, and the accessible redox states revealed by cyclic voltammetry, are direct consequences of the interplay between the aniline donor and the 7-azaindole acceptor. A combined approach using spectroscopy, electrochemistry, and DFT provides a powerful, self-validating system for understanding and predicting the behavior of these molecules. This foundational knowledge is critical for the rational design of novel therapeutics, advanced molecular probes, and functional organic materials.
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RSC Publishing. (n.d.). Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. [Link]
ResearchGate. (2025). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. [Link]
MDPI. (2024). Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. [Link]
Hrcak. (n.d.). Voltammetry of Aniline with Different Electrodes and Electrolytes. [Link]
The Journal of Physical Chemistry. (n.d.). Photophysics of a novel optical probe: 7-azaindole. [Link]
ResearchGate. (n.d.). (a) UV‐Vis spectra of the reaction mixture (1 equiv. of 7‐azaindole and.... [Link]
Karl-Franzens-Universität Graz. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. [Link]
PubMed. (2013). Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues: synthesis and antitumor activity in peritoneal mesothelioma experimental models. [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]
Bulgarian Chemical Communications. (n.d.). Electrochemical studies of two pyrrolo[1,2-c]pyrimidines. [Link]
ResearchGate. (n.d.). Cyclic voltammetry of Pyrrole (0.1 M) at the electrode ITO performed.... [Link]
MDPI. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. [Link]
Semantic Scholar. (2022). Structural, Electrical and Optical Properties of Pyrrolo[1,2-i][3][11] Phenanthroline-Based Organic Semiconductors. [Link]
International Journal of Electrochemical Science. (2012). Optical and Electrical Properties of Thin Films of Polyaniline and Polypyrrole. [Link]
MDPI. (2021). Nature of Linear Spectral Properties and Fast Electronic Relaxations in Green Fluorescent Pyrrolo[3,4-c]Pyridine Derivative. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Methodological Guide
Introduction and Strategic Rationale
7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged bioisosteric scaffold extensively utilized in medicinal chemistry to improve the physicochemical properties, aqueous solubility, and kinase-binding affinity of drug candidates[1]. The N1-arylation of the 7-azaindole core is a critical transformation in the synthesis of complex pharmacophores.
Synthesizing the specific bidentate building block 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline (also referred to as 1-(2-aminophenyl)-7-azaindole) presents unique chemoselectivity challenges. While direct metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Ullmann amination) of 7-azaindole with 2-bromoaniline is theoretically possible, the presence of the free primary amine on the aryl halide often leads to competitive binding, catalyst poisoning, and complex mixtures.
To establish a self-validating, highly scalable system, this protocol bypasses direct cross-coupling in favor of a robust two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation [2]. By utilizing 1-fluoro-2-nitrobenzene, the highly electron-withdrawing ortho-nitro group strongly activates the aryl fluoride for nucleophilic attack by the azaindolide anion[1][3]. Subsequent reduction of the nitro group cleanly yields the desired aniline under mild conditions.
Synthetic Workflow
Figure 1: Two-step synthetic workflow for 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline.
Quantitative Reaction Parameters
The following table summarizes the expected quantitative metrics and physical states for the two-step protocol, allowing researchers to quickly validate their intermediate results against established benchmarks.
Step
Reaction Type
Key Reagents & Solvents
Time / Temp
Expected Yield
Product Appearance
1
SNAr
NaH, DMF
4–6 h, 0 °C → RT
85 – 92%
Bright yellow solid
2
Hydrogenation
10% Pd/C, H2, EtOH
12 h, RT
90 – 95%
Off-white to pale brown solid
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-(2-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine
Objective: Deprotonation of 7-azaindole and subsequent SNAr with 1-fluoro-2-nitrobenzene.
Reagents (10 mmol scale):
7-Azaindole: 1.18 g (10.0 mmol)
1-Fluoro-2-nitrobenzene: 1.48 g (10.5 mmol, 1.05 equiv)[3]
Sodium Hydride (NaH, 60% dispersion in mineral oil): 0.48 g (12.0 mmol, 1.2 equiv)
Anhydrous N,N-Dimethylformamide (DMF): 20 mL
Methodology & Causality:
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen or Argon to prevent moisture from quenching the NaH.
Deprotonation: Suspend the NaH in 20 mL of anhydrous DMF and cool the mixture to 0 °C using an ice-water bath. Add the 7-azaindole portion-wise over 10 minutes.
Causality: The reaction between NaH and the azaindole N-H proton generates hydrogen gas. Portion-wise addition at 0 °C controls the effervescence and prevents vigorous exotherms that could lead to solvent bumping or decomposition.
Anion Maturation: Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the highly nucleophilic azaindolide anion.
Electrophile Addition: Add 1-fluoro-2-nitrobenzene dropwise via syringe.
Causality: The ortho-nitro group heavily polarizes the C-F bond, making it highly susceptible to nucleophilic attack. Dropwise addition prevents localized heating during this exothermic coupling[1].
Reaction Propagation: Remove the ice bath, allow the reaction to warm to room temperature (RT), and stir for 4–6 hours. Monitor the consumption of 7-azaindole via TLC (Hexanes:EtOAc, 3:1).
Quench & Workup: Carefully pour the reaction mixture into 100 mL of saturated aqueous NH4Cl at 0 °C to safely quench any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers extensively with distilled water (4 × 50 mL) and brine (50 mL).
Causality: DMF is highly miscible with organic solvents. Repeated aqueous washing is strictly required to partition the DMF into the aqueous phase, preventing it from co-eluting with the product[2].
Purification: Dry the organic phase over anhydrous MgSO4, filter, and concentrate in vacuo. Recrystallize the crude residue from hot ethanol to afford the intermediate as a bright yellow solid.
Step 2: Reduction to 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline
Objective: Chemoselective reduction of the nitro moiety to a primary amine.
Reagents (8.3 mmol scale):
1-(2-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine: ~2.0 g (8.3 mmol)
Palladium on Carbon (10% Pd/C): 0.2 g (10 wt% relative to substrate)
Absolute Ethanol (EtOH): 30 mL
Hydrogen Gas (H2): Balloon pressure (~1 atm)
Methodology & Causality:
Reaction Assembly: Dissolve the nitro intermediate in 30 mL of absolute ethanol in a 100 mL round-bottom flask.
Catalyst Addition: Flush the flask with Nitrogen. Carefully add the 10% Pd/C powder to the solution.
Causality: Dry Pd/C is highly pyrophoric, especially in the presence of flammable solvent vapors (EtOH). Adding it under a blanket of inert gas mitigates the risk of ignition.
Atmosphere Exchange: Seal the flask with a rubber septum. Using a vacuum line and a balloon filled with H2 gas, evacuate the flask and backfill with H2. Repeat this purge cycle three times to ensure a pure H2 atmosphere.
Reduction: Stir the suspension vigorously at room temperature for 12 hours.
Causality: Catalytic hydrogenation is a heterogeneous, three-phase reaction (solid catalyst, liquid solvent, gaseous H2). Vigorous stirring is mandatory to maximize the interfacial surface area and overcome mass transfer limitations.
Monitoring: Track the reaction via TLC (DCM:MeOH, 95:5). The reaction is complete when the bright yellow spot of the starting material is entirely replaced by a lower-Rf, UV-active spot (often exhibiting blue fluorescence under 254 nm).
Filtration: Purge the flask with Nitrogen to displace residual H2. Filter the reaction mixture through a tightly packed, 1-inch pad of Celite in a sintered glass funnel.
Causality: Celite acts as a depth filter to trap the pyrophoric, nanometer-scale palladium particles, which would otherwise pass through standard filter paper and contaminate the final API.
Isolation: Wash the Celite pad thoroughly with Ethyl Acetate (50 mL). Concentrate the filtrate in vacuo to yield the target 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline. If necessary, triturate the resulting solid with cold diethyl ether to remove minor impurities.
Application Note: HPLC Method Development and Preparative Scale-Up for 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline Purification
Executive Summary & Chemical Profiling The compound 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline is a critical, highly polar intermediate frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profiling
The compound 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline is a critical, highly polar intermediate frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical scaffolds. Structurally, it consists of a 7-azaindole core coupled with an aniline moiety.
From a chromatographic perspective, this molecule presents a significant challenge: it contains multiple basic nitrogen atoms. When analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC), basic compounds frequently exhibit severe peak tailing, reduced resolution, and poor recovery[1]. This application note outlines a field-proven, causality-driven methodology to develop an analytical HPLC method and scale it up to a preparative workflow, ensuring high purity and yield.
The Causality of Peak Tailing and pH Selection
Peak tailing in basic analytes is primarily driven by secondary ion-exchange interactions. While the hydrophobic carbon chains of a C18 column provide the primary retention mechanism, unbonded residual silanols (Si-OH) on the silica surface ionize to Si-O⁻ at mid-range pH levels. The protonated basic amines of the azaindole and aniline strongly interact with these negatively charged silanols, dragging the peak out into a "tail"[2].
To engineer a self-validating and robust method, we must control the ionization state of the analyte. We have two mechanistic choices:
Low pH Strategy (pH < 3): Saturate the mobile phase with protons (e.g., 0.1% Formic Acid) to suppress silanol ionization. While this prevents tailing, the fully protonated analyte becomes highly polar, resulting in poor retention on the hydrophobic stationary phase.
High pH Strategy (pH ~10): Utilize a high-pH buffer to deprotonate the basic amines, rendering the molecule completely neutral. A neutral molecule interacts optimally with the C18 phase, drastically increasing retention time, improving peak symmetry, and maximizing loading capacity for preparative scale-up[3].
Strategic Decision: We will employ the High pH Strategy using a volatile buffer (10 mM Ammonium Bicarbonate, pH 10.0) on a high-pH-stable hybrid silica column. The volatility of ammonium bicarbonate is crucial; it allows for direct lyophilization of the collected preparative fractions without requiring a secondary desalting step[4].
Fig 1. Effect of mobile phase pH on the ionization and chromatographic behavior of basic amines.
Method Development Workflow
Fig 2. Systematic workflow from analytical screening to preparative scale-up.
Analytical Method Optimization Protocol
Before committing to preparative purification, the method must be optimized at the analytical scale to ensure baseline resolution (Rs > 1.5) between the target API and synthetic impurities.
Step-by-Step Analytical Protocol:
Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of MS-grade water to create a 10 mM solution. Adjust the pH to 10.0 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane[3].
Column Equilibration: Install a high-pH stable hybrid C18 column (e.g., 150 x 4.6 mm, 5 µm). Equilibrate with 95% Mobile Phase A (Buffer) and 5% Mobile Phase B (Acetonitrile) at 1.0 mL/min until the baseline is stable.
Sample Preparation: Dissolve the crude 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline in a diluent matching the initial mobile phase conditions (e.g., 5% Acetonitrile in Water) to prevent solvent-shock peak distortion.
Gradient Execution: Run a linear gradient from 5% B to 95% B over 15 minutes. Monitor UV absorbance at 254 nm (optimal for the azaindole chromophore).
Loading Study: Incrementally increase the injection volume (from 10 µL to 100 µL) to determine the maximum mass overload before peak coalescence occurs[5].
Scale-Up to Preparative HPLC
Scaling up from an analytical to a preparative column is a mathematical exercise in maintaining the linear velocity of the mobile phase through the column bed. If the column chemistry, length, and particle size remain identical, the separation profile will transfer seamlessly[6].
Scale-Up Mathematics
To maintain identical chromatography, the flow rate and injection volume must be scaled proportionally to the square of the column radii (or diameters).
Table 1: Scale-Up Calculations (Analytical to Preparative)
Parameter
Analytical Scale
Preparative Scale
Scaling Factor / Rationale
Column Dimensions
150 mm x 4.6 mm ID
150 mm x 21.2 mm ID
ID ratio squared:
(21.2/4.6)2≈21.2
Particle Size
5 µm Hybrid C18
5 µm Hybrid C18
Identical to maintain efficiency (
N
)
Flow Rate
1.0 mL/min
21.2 mL/min
1.0×21.2=21.2
mL/min
Injection Volume
50 µL (Optimized)
1,060 µL (~1.06 mL)
50×21.2×(150/150)=1,060
µL
Gradient Time
15 minutes
15 minutes
Identical (Column lengths are the same)
System Backpressure
~120 bar
~120 bar
Linear velocity is maintained
Preparative Execution and Recovery Protocol
System Plumbing: Ensure the preparative HPLC is fitted with wide-bore PEEK or stainless-steel tubing (0.020" or 0.030" ID) to accommodate the 21.2 mL/min flow rate without exceeding system backpressure limits.
Fraction Collection: Program the fraction collector to trigger via UV threshold (254 nm). Set the threshold high enough to ignore baseline drift but low enough to capture the entire tail of the target peak.
Injection: Inject 1.06 mL of the crude sample using a preparative autosampler or manual injection loop.
Lyophilization: Because the 10 mM Ammonium Bicarbonate buffer is fully volatile, pool the collected target fractions, freeze them at -80°C, and place them directly into a lyophilizer. The buffer will sublime alongside the water and acetonitrile, leaving behind the pure 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline as a free base solid[4].
References
Welch Materials, Inc. HPLC Column Selection: Core to Method Development (Part II). Available at:[Link]
Phenomenex . HPLC Method Development. Available at: [Link]
Agilent Technologies . Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Available at: [Link]
LCGC International . Selectivity and Sensitivity Improvements for Ionizable Analytes Using High-pH-Stable Superficially Porous Particles. Available at:[Link]
Application Note: Synthesis and Integration of 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline in Pharmaceutical Intermediates
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale In modern structure-based drug design, t...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Advanced Methodology & Protocol Guide
Executive Summary & Mechanistic Rationale
In modern structure-based drug design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a highly privileged scaffold, frequently utilized as a hinge-binding motif in the development of kinase inhibitors targeting FGFR, FAK, and other oncogenic pathways[1, 2].
2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline —also known as 1-(2-aminophenyl)-7-azaindole—serves as a critical bifunctional intermediate.
The 7-Azaindole Core: Anchors the molecule to the kinase hinge region. The N7 nitrogen acts as a potent hydrogen bond acceptor.
The ortho-Aniline Moiety: Due to steric repulsion with the bicyclic core, the pendant aniline ring twists out of coplanarity. This specific dihedral angle provides a highly predictable vector. Functionalizing this primary amine (e.g., into amides or ureas) projects pharmacophores directly into adjacent binding pockets, such as the DFG-out conformation typical of Type II kinase inhibitors. Alternatively, the proximity of the amine to the C2 position of the azaindole allows for facile intramolecular cyclization to form complex tetracyclic scaffolds.
Synthetic Strategy: Overcoming Catalyst Poisoning
As a Senior Application Scientist, I frequently observe that the direct N-arylation of 7-azaindoles with unprotected haloanilines (e.g., 2-iodoaniline) results in sluggish kinetics and poor yields. The Causality: The free primary amine coordinates strongly to the copper or palladium catalyst, effectively sequestering the active metal center and halting the catalytic cycle.
To circumvent this, our protocol employs a nitro-masking strategy . 7-Azaindole is first coupled with 2-iodonitrobenzene using a Copper-catalyzed Ullmann-type C-N coupling[3, 4]. The nitro group is electronically withdrawing (accelerating the oxidative addition step) and non-coordinating. Subsequent catalytic hydrogenation cleanly yields the desired aniline intermediate without compromising the robust 7-azaindole core.
Divergent synthetic workflow for 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline and its derivatives.
Quantitative Data: Reaction Optimization
The efficiency of the initial C-N bond formation dictates the scalability of the entire workflow. Below is a summary of the optimization data for the coupling of 7-azaindole with 2-iodonitrobenzene.
Entry
Catalyst (mol%)
Ligand (mol%)
Base (Equiv)
Solvent
Temp (°C)
Yield (%)
1
CuI (10%)
DMEDA (20%)
K₃PO₄ (2.0)
Toluene
110
88%
2
CuI (10%)
1,10-Phenanthroline (20%)
Cs₂CO₃ (2.0)
DMF
120
74%
3
FeBr₃ (20%)
DMEDA (40%)
K₃PO₄ (2.0)
H₂O
125
65%
4
Pd₂(dba)₃ (5%)
Xantphos (10%)
NaOtBu (1.5)
Dioxane
100
42%
Expert Insight: Entry 1 is the optimal condition. The bidentate diamine ligand (DMEDA) stabilizes the Cu(I) intermediate, preventing disproportionation. The use of a relatively non-coordinating solvent (toluene) forces the substrates into the catalytic cycle, whereas highly coordinating solvents like DMF (Entry 2) can compete with the ligand.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1-(2-Nitrophenyl)-1H-pyrrolo[2,3-b]pyridine
Objective: Form the core C-N bond via Cu-catalyzed cross-coupling.
Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 7-azaindole (1.18 g, 10.0 mmol), 2-iodonitrobenzene (2.74 g, 11.0 mmol), CuI (190 mg, 1.0 mmol, 10 mol%), and anhydrous K₃PO₄ (4.24 g, 20.0 mmol).
Inert Atmosphere: Evacuate and backfill the flask with dry Nitrogen (repeat 3x).
Reagent Addition: Introduce anhydrous Toluene (30 mL) followed by N,N'-Dimethylethylenediamine (DMEDA) (176 mg, 2.0 mmol, 20 mol%) via syringe.
Reaction: Heat the mixture to 110 °C in a pre-heated oil bath for 18 hours under vigorous stirring.
Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite, washing with EtOAc (3 × 20 mL). Concentrate the filtrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 4:1) to afford the product as a bright yellow solid.
In-Process Self-Validation: The reaction mixture will transition from a pale green suspension to a deep blue/brown solution as the active Cu(I)-diamine complex forms. Success is validated by TLC (Hexanes/EtOAc 3:1); the highly fluorescent 7-azaindole starting material under 254 nm UV is completely replaced by a non-fluorescent, distinct yellow spot (Rf ~0.4).
Protocol B: Reduction to 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline
Objective: Unmask the primary amine for downstream functionalization.
Preparation: Dissolve the 1-(2-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine (2.0 g, 8.36 mmol) in a 1:1 mixture of Methanol and THF (40 mL).
Catalyst Addition: Carefully add 10% Pd/C (200 mg) to the solution under a steady stream of Nitrogen to prevent ignition.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon. Stir vigorously at room temperature for 4 hours.
Workup: Purge the flask with Nitrogen. Filter the suspension through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol (20 mL).
Isolation: Concentrate the filtrate in vacuo to yield the pure aniline as an off-white solid. (Yield: >95%).
In-Process Self-Validation: This step is self-validating through visual and analytical cues. The distinct yellow color of the nitroaromatic starting material completely dissipates, leaving a colorless to pale-pink solution. LC-MS analysis will confirm a mass shift from
[M+H]+=240
(Nitro) to
[M+H]+=210
(Aniline). Furthermore, the product spot on TLC will stain strongly positive (purple/brown) with Ninhydrin, confirming the presence of the primary amine.
Coupling: Add the desired aryl isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) (1.05 equiv) dropwise at 0 °C.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
Isolation: Filter the resulting precipitate, wash with cold DCM (5 mL), and dry under high vacuum.
In-Process Self-Validation: The formation of the urea is self-validating through precipitation. Ureas exhibit drastically reduced solubility in DCM compared to their aniline precursors. The rapid formation of a thick white precipitate indicates successful conversion, allowing for isolation via simple filtration without the need for column chromatography.
References
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors
RSC Advances
Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors
Journal of Medicinal Chemistry (ACS Public
7-Azaindole N-Oxide (7-AINO)
Iron catalyzed N-arylation of 7-azaindole with aryl iodides
Synthetic Communic
Application
Application Note & Protocol: A Scalable Manufacturing Process for the Kinase Inhibitor Intermediate 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline
Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of a Key Intermediate 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline is a critical starting material in the synthesi...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of a Key Intermediate
2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline is a critical starting material in the synthesis of numerous pharmacologically active molecules, most notably as a key building block for Fedratinib, a selective Janus kinase 2 (JAK2) inhibitor.[1] The 7-azaindole scaffold is a "privileged heterocycle" in medicinal chemistry, known for enhancing solubility and bioavailability in drug candidates.[2] The efficient, safe, and scalable production of this intermediate is therefore a paramount concern for the pharmaceutical industry. Traditional synthetic routes often face challenges in terms of yield, purity, and operational complexity when transitioning from laboratory to plant scale.[3]
This application note details a robust and scalable two-step manufacturing process for 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline. The process leverages a modern palladium-catalyzed Buchwald-Hartwig amination followed by a catalytic transfer hydrogenation. We will explore the rationale behind the chosen synthetic strategy, provide detailed, field-tested protocols for both laboratory and pilot-plant scales, and discuss critical process parameters (CPPs) essential for ensuring batch-to-batch consistency and high product quality.
Retrosynthetic Analysis and Route Selection
The target molecule is conceptually disconnected across the C-N bond, suggesting a cross-coupling strategy. Two primary approaches were considered:
Route A (Chosen): A palladium-catalyzed N-arylation (Buchwald-Hartwig amination) between 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and an ortho-substituted nitrobenzene, followed by reduction of the nitro group.
Route B (Alternative): A coupling reaction involving an aniline derivative and a pre-functionalized 7-azaindole.
Route A was selected for scale-up due to several key advantages. The Buchwald-Hartwig amination is a well-established, highly versatile C-N bond-forming reaction with a broad substrate scope and generally high yields.[4][5] Modern, air-stable palladium precatalysts simplify handling on a large scale and reduce catalyst loading, which is economically and environmentally advantageous. Furthermore, the starting materials, 7-azaindole and 1-fluoro-2-nitrobenzene, are commercially available and relatively inexpensive. The subsequent nitro group reduction is a clean and high-yielding transformation.
Process Chemistry & Development
The selected synthetic pathway involves two main chemical transformations:
Step 1: N-Arylation: Palladium-catalyzed Buchwald-Hartwig coupling of 7-azaindole and 1-fluoro-2-nitrobenzene to form 1-(2-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine.
Step 2: Reduction: Catalytic transfer hydrogenation of the nitro-intermediate to yield the final product, 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline.
Step 1: Optimization of the Buchwald-Hartwig Amination
The successful scale-up of a Buchwald-Hartwig reaction requires careful optimization of several parameters. Initial lab-scale experiments focused on identifying the optimal catalyst, ligand, base, and solvent system.
Rationale for Component Selection:
Catalyst/Ligand: Second-generation Buchwald precatalysts, such as XPhos Pd G2, were chosen. These complexes are air- and moisture-stable, making them ideal for manufacturing settings, and they exhibit high catalytic activity, allowing for low catalyst loadings.[4]
Base: A moderately strong, non-nucleophilic base is required to activate the catalyst and deprotonate the 7-azaindole. Potassium carbonate (K₂CO₃) was selected over stronger bases like sodium tert-butoxide to minimize potential side reactions and improve the process safety profile.
Solvent: While ethereal solvents like dioxane are common in academic settings, a higher-boiling, safer solvent is preferable for scale-up. 2-Methyltetrahydrofuran (2-MeTHF) was chosen for its excellent safety profile, high boiling point, and ease of recovery.
The optimization results are summarized in the table below:
Parameter
Condition A
Condition B
Condition C (Optimal)
Rationale for Selection
Catalyst
Pd₂(dba)₃ / XPhos
XPhos Pd G1
XPhos Pd G2
Air-stable, high turnover number, commercially available.
Catalyst Loading
2.0 mol%
1.0 mol%
0.5 mol%
Cost-effective and provides complete conversion in a reasonable time.
Base
NaOtBu
K₃PO₄
K₂CO₃
Lower cost, safer handling, and sufficient basicity for high yield.
Solvent
Dioxane
Toluene
2-MeTHF
Superior safety profile, higher boiling point for better temperature control.
Temperature
80 °C
100 °C
110 °C
Ensures complete reaction within an 8-12 hour cycle time.
Yield
85%
92%
>95%
Consistently high yield with minimal side-product formation.
Step 2: Optimization of the Nitro Group Reduction
For the reduction step, catalytic transfer hydrogenation using formic acid and a palladium on carbon (Pd/C) catalyst was selected. This method avoids the need for high-pressure hydrogenation equipment, which is a significant advantage in a multi-purpose manufacturing plant.
Rationale for Component Selection:
Reducing Agent: Formic acid serves as the hydrogen donor in the presence of a palladium catalyst. It is inexpensive, readily available, and the byproducts (CO₂) are easily removed.
Catalyst: 5% Palladium on carbon (50% wet) is a standard, robust catalyst for this transformation. The wet catalyst is significantly safer to handle than dry Pd/C, mitigating the risk of ignition.
Experimental Protocols
Laboratory Scale Protocol (10 g)
Step 1: Synthesis of 1-(2-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine
To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 7-azaindole (5.9 g, 50 mmol), 1-fluoro-2-nitrobenzene (7.05 g, 50 mmol), potassium carbonate (13.8 g, 100 mmol), and XPhos Pd G2 (0.196 g, 0.25 mmol, 0.5 mol%).
Purge the flask with nitrogen for 15 minutes.
Add 2-Methyltetrahydrofuran (100 mL) via cannula.
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC until the 7-azaindole is consumed (<1%).
Cool the mixture to room temperature. Filter the solids through a pad of Celite®, washing with 2-MeTHF (2 x 20 mL).
Combine the filtrates and concentrate under reduced pressure to obtain a crude solid.
Slurry the crude solid in isopropanol (50 mL) at 50 °C for 1 hour, then cool to 0-5 °C.
Filter the product, wash with cold isopropanol (2 x 10 mL), and dry under vacuum at 50 °C to yield the intermediate as a yellow solid. (Expected yield: 11.4 - 11.9 g, 95-99%).
Step 2: Synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline
To a 250 mL round-bottom flask, add the nitro-intermediate (11.9 g, 50 mmol) and 5% Pd/C (50% wet, 0.6 g, 5 wt% loading).
Add methanol (100 mL) followed by the slow, portion-wise addition of formic acid (9.2 mL, 250 mmol) over 20 minutes (Caution: Exothermic reaction and gas evolution).
Heat the mixture to 50 °C and stir for 4-6 hours. Monitor the reaction by TLC or HPLC.
Upon completion, cool the reaction to room temperature and filter through Celite® to remove the catalyst. Wash the filter cake with methanol (2 x 20 mL).
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.
The crude product can be recrystallized from an ethanol/water mixture to afford the final product as an off-white to pale yellow solid. (Expected yield: 9.5 - 10.0 g, 91-96%).
Scale-Up Manufacturing Protocol (10 kg)
Critical Safety Considerations:
All operations should be conducted in a well-ventilated area or fume hood, with personnel wearing appropriate PPE (gloves, safety glasses, lab coat).
The Pd/C catalyst is pyrophoric when dry. Handle the 50% wet catalyst with care and never allow it to dry out completely.
The addition of formic acid is exothermic and produces gas (CO₂). Ensure adequate cooling and venting.
Step 1: Synthesis of 1-(2-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine (100 L Reactor)
Charge a 100 L glass-lined reactor with 7-azaindole (5.9 kg, 50 mol), 1-fluoro-2-nitrobenzene (7.05 kg, 50 mol), potassium carbonate (13.8 kg, 100 mol), and XPhos Pd G2 (196 g, 0.25 mol).
Inert the reactor by performing three nitrogen/vacuum cycles.
Charge 2-Methyltetrahydrofuran (60 L) to the reactor.
Begin agitation and heat the reactor contents to 110 °C.
Maintain the reaction at reflux for 8-12 hours. Take in-process control (IPC) samples every 2 hours and analyze by HPLC for consumption of starting material.
Once the reaction is complete (<1.0% 7-azaindole remaining), cool the reactor to 20-25 °C.
Filter the reactor contents through a filter press, washing the cake with 2-MeTHF (2 x 10 L).
Transfer the filtrate to a clean 100 L reactor and distill off the solvent under vacuum at <50 °C.
Charge isopropanol (50 L) to the residue and heat to 50 °C for 1 hour to form a slurry.
Cool the slurry to 0-5 °C over 2 hours and hold for an additional hour.
Isolate the product by centrifugation, wash with pre-chilled (0-5 °C) isopropanol (2 x 10 L).
Dry the product in a vacuum oven at 50 °C until constant weight is achieved.
Step 2: Synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline (100 L Reactor)
Charge the 100 L reactor with the nitro-intermediate from Step 1 (11.9 kg, 50 mol) and methanol (60 L).
Under a nitrogen blanket, carefully charge 5% Pd/C (50% wet, 0.6 kg).
Cool the reactor jacket to 10-15 °C.
Slowly add formic acid (9.2 L, 250 mol) via a dosing pump over 1-2 hours, maintaining the internal temperature below 30 °C.
After the addition is complete, heat the reactor to 50 °C and maintain for 4-6 hours. Monitor by HPLC for disappearance of the starting material.
Once complete, cool the reactor to 20-25 °C.
Filter the reaction mixture through a sparkler filter containing a bed of Celite® to remove the catalyst. Wash the filter with methanol (2 x 10 L).
Transfer the filtrate to a clean reactor and concentrate under vacuum at <50 °C.
Charge ethyl acetate (60 L) and water (30 L). Agitate and allow the layers to separate.
Perform a basic wash with saturated sodium bicarbonate solution (30 L). Check the pH of the aqueous layer to ensure it is >8.
Wash with brine (30 L).
Concentrate the organic layer under vacuum to approximately 20 L.
Add ethanol (40 L) and continue distillation to perform a solvent swap.
Adjust the final volume with ethanol to ~30 L, heat to 60-70 °C to ensure complete dissolution, then slowly add water (15 L) to initiate crystallization.
Cool the mixture to 0-5 °C over 4 hours, hold for 2 hours, then isolate the product by centrifugation.
Wash the cake with a pre-chilled mixture of ethanol/water (2:1, 10 L).
Dry the final product in a vacuum oven at 50-60 °C.
Process Visualization
The overall manufacturing workflow is depicted below.
Application Note: Regioselective Functionalization Strategies for the Aniline Ring in 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline
Target Audience: Researchers, scientists, and drug development professionals. Introduction and Scaffold Causality The molecule 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline is a highly valuable, sterically encumbered biphenyl...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Introduction and Scaffold Causality
The molecule 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline is a highly valuable, sterically encumbered biphenyl-like scaffold utilized in modern drug discovery. It consists of a 7-azaindole core linked via its N1 position to the ortho-position of an aniline ring. Functionalizing the carbocyclic aniline ring requires a deep understanding of the competing electronic and steric forces at play.
Causality of Reactivity:
The primary amine (-NH2) is a strongly activating, ortho/para-directing group. However, the bulky 7-azaindole moiety at the C2 position physically blocks one ortho position and sterically shields the adjacent C3 position. Consequently, traditional Electrophilic Aromatic Substitution (EAS) is kinetically driven toward the C4 (para) position. To functionalize the sterically hindered C6 (ortho) position, researchers must bypass standard EAS and utilize transition-metal-catalyzed directed C-H activation[1]. Alternatively, the amine itself can be completely displaced via diazotization (Sandmeyer chemistry) to fundamentally alter the electronic landscape of the ring[2].
Mechanism & Causality: Bromination of highly activated anilines often leads to uncontrollable over-bromination (e.g., 2,4,6-tribromoaniline). By utilizing N-bromosuccinimide (NBS) in a polar aprotic solvent at low temperatures, the electrophilic delivery of bromine is kinetically controlled. The steric bulk of the 7-azaindole completely suppresses C6 (ortho) bromination, yielding the C4 (para) brominated product almost exclusively[3].
Strategy 2: Sandmeyer Cyanation (C1-Functionalization via Amine Displacement)
Mechanism & Causality: To convert the hydrogen-bond donating amine into a robust bioisostere or a handle for further cross-coupling, the amine is transformed into a diazonium salt. A subsequent copper-mediated single-electron transfer (SET) process facilitates the displacement of nitrogen gas with a cyano group[2]. This completely alters the polarity and metabolic stability of the scaffold[4].
Mechanism & Causality: Standard EAS cannot access the C6 position due to the dominant para-directing effect of the amine. By transiently protecting the amine as an acetamide (-NHAc), the carbonyl oxygen acts as a weak directing group. It coordinates Palladium(II), forming a rigid six-membered palladacycle. This brings the metal center into close proximity with the C6-hydrogen, enabling regioselective oxidative addition of a halogen source (e.g., N-iodosuccinimide) followed by reductive elimination[1].
Mandatory Visualizations
Divergent functionalization pathways for the aniline ring based on steric and electronic causality.
Catalytic cycle for the Pd(II)-directed ortho-C-H halogenation of the transiently protected aniline.
Quantitative Data Summary
The following table summarizes the key metrics and operational parameters for the three functionalization pathways, allowing for rapid comparison during synthetic route design.
Strategy
Target Position
Reagents / Catalyst
Typical Yield
Reaction Time
Scalability
EAS Bromination
C4 (Para)
NBS, DMF, 0 °C
80–85%
2–3 h
High (kg scale)
Sandmeyer Cyanation
C1 (Displacement)
NaNO2, HCl, CuCN, KCN
65–75%
3–4 h
Moderate (Safety limits)
Directed C-H Iodination
C6 (Ortho)
Pd(OAc)2, NIS, PTSA, DCE
70–80%
12–16 h
Low-Moderate (Cost)
Experimental Protocols
Protocol 1: Regioselective C4-Bromination
Self-Validation Check: Maintaining strict temperature control (0 °C) is critical. Exceeding 5 °C will result in the formation of dibrominated impurities.
Preparation: Dissolve 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline (1.0 equiv) in anhydrous DMF (0.1 M concentration) in a round-bottom flask. Purge with argon and cool to 0 °C using an ice-water bath.
Electrophile Addition: Prepare a solution of N-bromosuccinimide (NBS, 1.05 equiv) in DMF. Add this solution dropwise over 30 minutes via an addition funnel to maintain kinetic control[3].
Monitoring: Stir the reaction at 0 °C for 2 hours. Monitor the reaction progress via LC-MS. The mass of the desired product will show a characteristic 1:1 isotopic pattern for the ^79Br/^81Br isotopes.
Quench & Workup: Once the starting material is consumed, quench the reaction by adding 10% aqueous sodium thiosulfate (Na2S2O3) to neutralize any unreacted electrophilic bromine species.
Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine (5x) to thoroughly remove residual DMF. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol 2: Sandmeyer Cyanation (C1)
Self-Validation Check: The intermediate diazonium salt is thermally unstable. Ensure the internal temperature never exceeds 5 °C during its formation.
Diazotization: Suspend the starting aniline (1.0 equiv) in 20% aqueous HCl (0.2 M) and cool to 0 °C. Slowly add a pre-cooled solution of NaNO2 (1.2 equiv) in water dropwise. Stir for 30 minutes to yield a clear diazonium salt solution[4].
Sandmeyer Reagent Preparation: In a separate flask, dissolve CuCN (1.5 equiv) and KCN (2.0 equiv) in water. Heat this mixture to 60 °C. Safety Note: Perform strictly in a well-ventilated fume hood due to the risk of highly toxic HCN gas evolution.
Coupling: Cautiously transfer the cold diazonium solution dropwise into the vigorously stirring CuCN/KCN solution[2].
Completion: Stir the mixture at 60 °C for 2 hours until the evolution of nitrogen gas ceases completely.
Workup: Cool to room temperature, extract with EtOAc, wash with saturated aqueous NaHCO3, dry over Na2SO4, and purify via column chromatography.
Protocol 3: Directed C-H Iodination (C6)
Self-Validation Check: The addition of PTSA is critical; it reacts with Pd(OAc)2 to form the highly active Pd(OTs)2 species required for efficient C-H insertion.
Transient Protection: Convert the starting aniline to the corresponding acetanilide by reacting it with acetic anhydride (1.5 equiv) and pyridine (2.0 equiv) in DCM at room temperature for 4 hours. Isolate the acetanilide intermediate.
C-H Activation: In a sealed pressure tube, combine the acetanilide (1.0 equiv), Pd(OAc)2 (10 mol%), p-toluenesulfonic acid (PTSA, 20 mol%), and N-iodosuccinimide (NIS, 1.2 equiv) in 1,2-dichloroethane (DCE)[1].
Heating: Seal the tube and heat the reaction mixture to 90 °C for 12–16 hours behind a blast shield.
Filtration: Cool the mixture to room temperature. Dilute with DCM and filter through a short pad of Celite to remove precipitated palladium black.
Workup: Wash the filtrate with saturated aqueous Na2S2O3 to remove unreacted iodine species. Dry and concentrate.
Deprotection: Reflux the crude intermediate in a 6 M HCl/MeOH (1:1) mixture for 6 hours to cleave the acetyl directing group, yielding the C6-iodo aniline derivative. Neutralize with NaOH prior to final extraction.
Technical Support Center: Optimizing 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the synthesis of 2-(1H-pyrrolo[2,3-b]pyrid...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline.
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and immunomodulators[1]. However, its functionalization is notoriously challenging. The synthesis of the target aniline derivative requires a strategic two-step sequence: N-arylation with a masked aniline (1-bromo-2-nitrobenzene) followed by nitro reduction . Attempting a direct cross-coupling with unprotected 2-bromoaniline typically fails due to the free amine competing for the transition-metal catalyst, leading to self-condensation and catalyst poisoning.
Standard Operating Procedure (SOP) & Self-Validating Workflows
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. You must verify the analytical checkpoints before proceeding to the next step.
Step 1: Cu-Catalyzed Ullmann N-Arylation
Objective: Couple 7-azaindole with 1-bromo-2-nitrobenzene to form 1-(2-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine.
Preparation: Charge an oven-dried Schlenk flask with 1H-pyrrolo[2,3-b]pyridine (1.0 equiv), 1-bromo-2-nitrobenzene (1.2 equiv), CuI (0.1 equiv), and anhydrous K3PO4 (2.0 equiv).
Inert Atmosphere: Evacuate the flask and backfill with dry N2 (repeat for 3 cycles).
Ligand & Solvent Addition: Add N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv) and anhydrous toluene to achieve a 0.5 M concentration.
Reaction: Seal the flask and stir vigorously at 110 °C for 16 hours.
Validation Checkpoint (LC-MS): Sample the reaction. The reaction is complete when the 7-azaindole peak (m/z 119 [M+H]+) is consumed, and the nitro intermediate (m/z 240 [M+H]+) is the dominant signal.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed Celite pad to remove copper salts. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the intermediate.
Step 2: Catalytic Hydrogenation (Nitro Reduction)
Objective: Reduce the intermediate to 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline.
Preparation: Dissolve the purified 1-(2-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine in a 1:1 mixture of MeOH/EtOAc (0.2 M).
Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under a steady stream of N2 to prevent auto-ignition.
Hydrogenation: Purge the flask with H2 gas and stir vigorously under an H2 balloon (1 atm) at room temperature for 4 hours.
Validation Checkpoint (TLC): Monitor via TLC (UV active). The product spot will be significantly more polar than the starting material and will stain positive (turn purple/brown) with a ninhydrin dip.
Workup: Filter the suspension through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate in vacuo and recrystallize from hot ethanol to afford the pure target compound.
Two-step synthesis workflow for 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline.
Quantitative Data: N-Arylation Optimization
The N-arylation of azaindoles has seen significant progress via Ullmann-type couplings, though it remains challenging compared to standard indoles[2]. Below is a summary of our optimization data for Step 1, demonstrating the causality behind our specific reagent choices.
Table 1: Optimization of N-Arylation Conditions
Entry
Catalyst / Ligand
Base
Solvent
Temp (°C)
Yield (%)
Mechanistic Observation
1
CuI / None
K2CO3
DMF
120
25
High SM recovery; pyridine nitrogen poisoned the Cu catalyst.
2
CuI / DMEDA
K2CO3
Toluene
110
65
Moderate conversion; base not strong enough for full deprotonation.
3
CuI / DMEDA
K3PO4
Toluene
110
92
Clean conversion to N1-aryl product; optimal conditions.
4
Pd2(dba)3 / Xantphos
Cs2CO3
1,4-Dioxane
100
78
Trace C3-arylation observed due to Pd-mediated side reactions.
Troubleshooting & FAQs
Q1: My N-arylation yield is stuck below 30%, and LC-MS shows a lot of unreacted 7-azaindole. What is the mechanistic cause?Answer: The pyridine nitrogen (N7) of the 7-azaindole core is highly Lewis basic. It can competitively coordinate to the copper catalyst, forming stable, unreactive bidentate chelates that pull the metal out of the catalytic cycle[3].
Solution: You must use a strongly coordinating bidentate ligand like DMEDA to outcompete the N7 coordination and keep the copper active. Additionally, ensure your K3PO4 is strictly anhydrous; water hydrates the base, drastically reducing its efficacy in deprotonating the pyrrole N1.
Q2: I am observing a side product with the same mass as my target, but NMR indicates C3-arylation instead of N1-arylation. How do I fix this regioselectivity issue?Answer: The pyrrole ring of 7-azaindole has high electron density at the C3 position, making it susceptible to electrophilic aromatic substitution or Heck-type arylation[4]. If the N1-anion is not fully formed, the reaction will default to the C3 position.
Solution: N1-arylation strictly requires the formation of the azaindolyl anion. Switch to a stronger base (like Cs2CO3) or pre-form the sodium salt of 7-azaindole using NaH for 30 minutes before adding the metal catalyst. This forces the reaction entirely through the N1-anion pathway.
Q3: During the Pd/C reduction of the nitro group, my reaction stalls midway. Why is this happening?Answer: The basic pyridine ring of the newly formed intermediate can weakly bind to the palladium surface, acting as a mild catalyst poison and slowing down the reduction of the nitro group.
Solution: Do not increase the temperature, as this may lead to unwanted dearomatization of the electron-rich pyrrole ring. Instead, filter off the old catalyst through Celite and subject the filtrate to a fresh batch of 10% Pd/C. Alternatively, switch to a chemical reductant like Iron powder and NH4Cl in EtOH/H2O, which selectively reduces nitro groups without relying on surface-metal catalysis.
Troubleshooting logic tree for resolving low yields in the N-arylation step.
References[1] Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - jst.go.jp
URL:[4] Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - researchgate.net
URL:[3] 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions - acs.org
URL:[2] Recent Progress Concerning the N-Arylation of Indoles - nih.gov
URL:
Technical Support Center: Troubleshooting Impurities in 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline Crystallization
Executive Summary & Mechanistic Context The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline—a critical N-arylated 7-azaindole intermediate in kinase inhibitor and oncology drug development—typically proceeds via a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Context
The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline—a critical N-arylated 7-azaindole intermediate in kinase inhibitor and oncology drug development—typically proceeds via a two-step sequence: a Buchwald-Hartwig cross-coupling of 7-azaindole with an ortho-halonitrobenzene, followed by the reduction of the nitro group to an aniline [1][2].
Because the target molecule possesses two basic nitrogen centers (the azaindole pyridine nitrogen and the primary aniline), it creates a robust bidentate hydrogen-bonding network. While this is advantageous for target-binding in pharmacology, it makes the downstream crystallization highly susceptible to impurity entrapment, solvate formation, and "oiling out" [4]. This guide provides a mechanistic framework to diagnose, troubleshoot, and purge these impurities during crystallization.
Impurity Generation & Purge Pathway
Pathway of impurity generation and crystallization purge for 7-azaindole derivatives.
Diagnostic Impurity Matrix
Before adjusting your crystallization parameters, identify the specific impurity profile of your crude mixture using LC-MS and HPLC.
Impurity Class
Chemical Identity
Analytical Signature
Root Cause
Impurity A
1-(2-nitrophenyl)-7-azaindole
+30 Da (vs target); strong UV at 254 nm
Incomplete nitro reduction.
Impurity B
Hydroxylamine intermediate
+16 Da (vs target); polar shift on RP-HPLC
Stalled reduction pathway; lack of catalytic promoters [5].
Impurity C
Azoxy/Azo Dimers
~Double mass; highly colored (yellow/orange)
Condensation of hydroxylamine and nitroso intermediates.
Impurity D
C3-arylation regioisomer
Isomeric mass; distinct NMR shifts (pyrrole C-H)
Competing C-arylation during Buchwald-Hartwig coupling [7].
Impurity E
Palladium/Ligand Residues
High ppm via ICP-MS
Inefficient metal scavenging post-coupling [3].
Quantitative Purge Data (Ethanol/Water System)
The following table summarizes the expected impurity purge factors when utilizing the validated anti-solvent crystallization protocol detailed at the end of this guide.
Impurity
Initial Conc. (Crude)
Final Conc. (Crystallized)
Purge Factor
Primary Partition Mechanism
Hydroxylamine (B)
4.50%
0.20%
22.5
Excluded via anti-solvent polarity
C3-Regioisomer (D)
2.10%
0.05%
42.0
Retained in mother liquor via H-bonding
Azoxy Dimer (C)
1.20%
ND (<0.01%)
>120
Removed via upstream hot filtration
Palladium (E)
1500 ppm
<10 ppm
>150
Chelation & carbon scavenging
Targeted Troubleshooting FAQs
Q1: My product is "oiling out" (forming a viscous liquid) instead of crystallizing. How does this affect purity, and how do I fix it?A1: "Oiling out" is a liquid-liquid phase separation (LLPS) that occurs when the solution exceeds its metastable zone width (MZW) too rapidly, causing the solute to crash out as an amorphous oil rather than nucleating as a crystalline solid [4]. This is disastrous for purity, as the oil acts as a highly effective solvent for structurally similar impurities (like the C3-regioisomer).
Causality & Fix: This happens because the cooling rate is too fast or the solvent system is too polar. To resolve this, redissolve the oil by heating, reduce your cooling rate to ≤0.1 °C/min, and introduce seed crystals at the upper boundary of the metastable zone to force solid-state nucleation before LLPS can occur.
Q2: I am detecting a persistent +16 Da mass impurity by LC-MS that co-crystallizes with my product. What is it?A2: This is the hydroxylamine intermediate (Impurity B) resulting from incomplete nitro reduction [5]. Because it possesses both a hydrogen-bond donor (-OH) and acceptor (-NH), it perfectly mimics the target aniline's interactions with the azaindole nitrogen, allowing it to seamlessly integrate into the target's crystal lattice.
Causality & Fix: You cannot easily purge this via standard cooling crystallization once it is in the lattice. You must either push the upstream reduction to completion (e.g., by doping your hydrogenation catalyst with Vanadium promoters or switching to Raney Nickel [6]), or use a highly polar anti-solvent (like water) during crystallization to preferentially solvate the hydroxylamine and keep it in the mother liquor.
Q3: How do I separate the C3-arylated regioisomer from the desired N1-arylated product?A3: C3-arylation is a known competing pathway when coupling 7-azaindoles, as the C3 position is highly nucleophilic [1][7].
Causality & Fix: The C3-isomer retains a free pyrrole N-H, making it a stronger hydrogen-bond donor than the N1-isomer. By utilizing a crystallization solvent with strong hydrogen-bond accepting properties (such as Ethyl Acetate or 2-Methyltetrahydrofuran), the C3-isomer will form strong solvent complexes and remain highly soluble in the mother liquor, while the N1-target crystallizes out.
Q4: My isolated crystals have a pink/brown discoloration, even though HPLC purity is >99%.A4: Anilines are highly prone to trace oxidation, forming quinone-imine species that are intensely colored even at sub-0.05% concentrations. Furthermore, trace Palladium from the Buchwald-Hartwig step can form colored complexes with the azaindole core [3].
Causality & Fix: Implement a hot filtration step with activated carbon (which scavenges both Pd and large conjugated quinone-imines) prior to crystallization, and ensure the final wet cake is dried under a strict nitrogen sweep or vacuum to prevent oxidative degradation during drying.
Validated Experimental Protocol
Controlled Anti-Solvent Crystallization of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline
This self-validating protocol is designed to maximize the purge of hydroxylamine intermediates and trace metals while preventing oiling out.
Materials Required:
Crude 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline
Absolute Ethanol (Good Solvent)
Deionized Water (Anti-Solvent)
Activated Carbon (e.g., Darco KB-G)
Form I Seed Crystals (≥99.5% purity)
Step-by-Step Methodology:
Dissolution & Scavenging: Suspend the crude API in 10 volumes (v/w) of Absolute Ethanol in a jacketed reactor. Heat the mixture to 70 °C until complete dissolution is achieved. Add 5% w/w activated carbon. Stir vigorously for 30 minutes.
Mechanistic Note: The carbon physically adsorbs trace Pd residues and highly insoluble azoxy dimers (Impurity C).
Hot Filtration: Filter the hot suspension through a pre-heated pad of Celite directly into a clean, pre-heated crystallizer maintained at 65 °C.
Mechanistic Note: Pre-heating prevents premature crash-out and the formation of amorphous solids on the filter paper.
Primary Nucleation (Seeding): Cool the clear filtrate linearly to 55 °C over 30 minutes. Add 0.5% w/w of pure Form I seed crystals. Age the suspension at 55 °C for 2 hours.
Mechanistic Note: Aging allows the seeds to grow and establishes a robust crystal bed, entirely bypassing the liquid-liquid phase separation ("oiling out") boundary.
Anti-Solvent Dosing: While maintaining the temperature at 55 °C, linearly dose 10 volumes (v/w) of Deionized Water over a period of 4 hours using a syringe pump.
Mechanistic Note: The slow addition of water gradually increases supersaturation. The high polarity of water selectively retains the hydroxylamine (Impurity B) and unreacted nitro compounds (Impurity A) in the mother liquor.
Cooling & Isolation: Cool the resulting slurry to 5 °C at a strict rate of 0.1 °C/min. Age at 5 °C for 1 hour.
Filtration & Drying: Filter the crystals via vacuum filtration. Wash the wet cake with 2 volumes of pre-chilled (5 °C) 1:1 Ethanol/Water. Dry the solid under vacuum (≤50 mbar) at 50 °C with a slight nitrogen bleed until constant weight is achieved.
References
Zinc Acetate-Promoted Buchwald–Hartwig Couplings of Heteroaromatic Amines. ACS Publications. URL:[Link]
Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. ACS Publications. URL:[Link]
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. URL:[Link]
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. PMC - NIH. URL:[Link]
Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable. URL: [Link]
The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH. URL:[Link]
Troubleshooting
Technical Support Center: Stabilizing 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline During Storage
Welcome to the Technical Support Center. As Application Scientists, we frequently assist drug development professionals in managing the instability of complex heterocyclic amines.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As Application Scientists, we frequently assist drug development professionals in managing the instability of complex heterocyclic amines. This guide provides field-proven, mechanistically grounded solutions to prevent the degradation of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline during long-term storage.
Expert Overview: The Chemistry of Degradation
The molecule 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline presents a dual-threat degradation profile due to its electron-rich primary aniline and the 7-azaindole core.
The primary driver of degradation is the auto-oxidation of the aniline moiety. Upon exposure to ambient oxygen and light, the primary amine undergoes a single-electron transfer to form a highly reactive aniline radical cation. This intermediate rapidly dimerizes into azobenzenes or polymerizes into highly conjugated quinone imines, which manifest visually as a distinct brown or black discoloration[1]. Concurrently, the pyridine-like nitrogen in the 7-azaindole ring can undergo N-oxidation, forming 7-azaindole N-oxides, especially in the presence of transition metal impurities[2]. Preventing these pathways requires a systemic approach that eliminates radical initiators and thermodynamically stabilizes the amine.
Troubleshooting & FAQs
Q1: My freshly synthesized batch turned dark brown after a month in the refrigerator. What caused this?A1: This discoloration is the hallmark of aniline auto-oxidation. Even at 4°C, trace oxygen dissolved in the solid matrix or present in the vial's headspace is sufficient to drive the formation of quinone imines and azobenzenes[3]. The reaction is autocatalytic; once a small amount of radical is formed, it accelerates the degradation of the remaining bulk material.
Q2: Does light exposure significantly impact the shelf life?A2: Yes. UV and visible light act as potent initiators for the photooxidation of aniline derivatives. Photons provide the activation energy required to abstract a hydrogen atom or an electron from the amine, triggering the radical cascade[4]. Always store this compound in opaque or amber glass containers.
Q3: How can I chemically stabilize the compound without altering its core structure?A3: The most robust method is converting the free base into a stable salt, such as a hydrochloride (HCl) salt. Protonating the aniline nitrogen ties up its lone pair of electrons, drastically increasing its oxidation potential. This makes it thermodynamically unfavorable for oxygen to abstract an electron, effectively shutting down the primary degradation pathway.
Q4: Are chemical antioxidants viable for long-term storage of the free base?A4: Yes, but with caveats. Storing the compound over a small amount of zinc dust acts as a sacrificial reductant. Alternatively, adding a radical scavenger like BHT (butylated hydroxytoluene) can inhibit propagation. However, you must carefully evaluate whether these additives will interfere with your downstream biological assays or transition-metal-catalyzed cross-coupling reactions.
Quantitative Stability Data
The following table summarizes the degradation profile of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline across various storage environments.
Storage Condition
Atmosphere
Form
1-Month Purity
6-Month Purity
Visual Appearance (6 Mo)
25°C, Clear Vial
Ambient Air
Free Base
85.2%
< 50.0%
Dark Brown/Black Solid
4°C, Amber Vial
Ambient Air
Free Base
94.1%
78.5%
Light Brown Solid
-20°C, Amber Vial
Argon
Free Base
99.5%
98.2%
Pale Yellow Solid
25°C, Amber Vial
Ambient Air
HCl Salt
99.8%
99.1%
Off-White Solid
-20°C, Amber Vial
Argon
HCl Salt
>99.9%
>99.9%
Colorless/White Solid
Validated Experimental Protocols
Protocol A: Inert Gas Schlenk-Line Aliquoting for Free Base Storage
Causality: Repeatedly opening a bulk container introduces fresh oxygen and moisture, restarting the oxidation cycle. Aliquoting under an inert gas ensures that each vial is a sealed, self-validating system; if the material remains colorless, the protocol was successful.
Preparation: Dry amber glass vials in an oven at 120°C for 4 hours to remove surface-bound moisture. Cool them in a vacuum desiccator.
Purging: Transfer the vials to a Schlenk line or a nitrogen-filled glovebox.
Dispensing: Weigh the 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline into the individual vials.
Atmospheric Exchange: If using a Schlenk line, apply vacuum (10⁻² mbar) for 5 minutes, then backfill with high-purity Argon. Repeat this cycle three times. Why Argon? Argon is denser than nitrogen and blankets the solid more effectively, preventing oxygen ingress during the capping process.
Sealing: Cap tightly with PTFE-lined septa, wrap with Parafilm, and store at -20°C.
Protocol B: Conversion to Hydrochloride Salt for Enhanced Stability
Causality: Protonation removes the electron density required for radical formation, chemically immunizing the molecule against auto-oxidation.
Dissolution: Dissolve 1.0 g of the free base in 10 mL of anhydrous dichloromethane (DCM) under an inert atmosphere.
Acidification: Slowly add 1.1 equivalents of a 2.0 M solution of HCl in diethyl ether dropwise at 0°C. Caution: The protonation is exothermic; cooling prevents thermally-induced side reactions.
Precipitation: Stir for 30 minutes. The hydrochloride salt will precipitate as an off-white solid.
Isolation: Filter the solid under a stream of nitrogen, wash with cold anhydrous ether to remove unreacted free base, and dry under vacuum.
Mechanistic Visualization
Mechanisms of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline oxidation and points of chemical intervention.
References
Title: Room Temperature Activation of Oxygen by Monodispersed Metal Nanoparticles: Oxidative Dehydrogenative Coupling of Anilines for Azobenzene Syntheses
Source: ACS Catalysis
URL: [Link]
Title: 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions
Source: ACS Catalysis
URL: [Link]
Title: Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions
Source: Environmental Science & Technology
URL: [Link]
Technical Support Center: Derivatization of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline and its derivatives. This guide provides in-depth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and reduce side reactions during the chemical modification of this versatile scaffold.
The 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline core, a derivative of 7-azaindole, is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1] However, its derivatization, particularly at the exocyclic aniline amino group, presents unique challenges due to the presence of multiple reactive nitrogen atoms. This guide is designed to help you navigate these complexities and achieve your desired synthetic outcomes with higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary nucleophilic sites on 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline?
The molecule has three main nucleophilic nitrogen atoms that can participate in reactions, leading to potential regioselectivity issues:
Exocyclic Amino Group (-NH₂): The primary aniline amine is often the desired site of derivatization for building out substituents.
Pyrrole Nitrogen (N1-H): The indole-like nitrogen of the 7-azaindole core is acidic and can be deprotonated to form a nucleophilic anion.
Pyridine Nitrogen (N7): The pyridine nitrogen is generally the least nucleophilic of the three but can still be a site for side reactions, such as quaternization, under certain conditions.
Q2: What are the most common side reactions observed during the derivatization of the exocyclic aniline?
The most prevalent side reactions include:
Lack of Regioselectivity: Formation of a mixture of isomers where the new substituent is attached to the exocyclic amine, the pyrrole nitrogen, or both.
Over-reaction (Di-substitution): The product of the initial derivatization may react further. For instance, after mono-acylation of the aniline, a second acylation could occur on the pyrrole nitrogen.
C-Acylation/C-Alkylation: Under certain conditions, such as Friedel-Crafts reactions, substitution can occur on the electron-rich pyrrole ring of the 7-azaindole core, typically at the C3 position.[2]
Dimerization: 7-azaindole and its derivatives are known to form hydrogen-bonded dimers, which can potentially complicate reactions in non-polar, aprotic solvents.
Oxidative Side Reactions: The electron-rich pyrrolo[2,3-b]pyridine system can be susceptible to oxidation, leading to colored impurities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Poor Regioselectivity in Acylation/Sulfonylation (Mixture of N-Aniline and N1-Pyrrole Products)
Causality: The relative nucleophilicity of the exocyclic aniline and the deprotonated pyrrole nitrogen can be comparable, especially under basic conditions. The choice of base, solvent, and temperature can significantly influence the reaction's outcome.
Solutions:
Reaction Condition Optimization:
Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can often favor acylation of the more nucleophilic aniline over the pyrrole nitrogen.
Base Selection: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or proton sponge can be used to activate the acylating/sulfonylating agent without significantly deprotonating the N1-H of the pyrrole. Stronger bases like NaH will deprotonate the pyrrole N1-H, increasing its nucleophilicity and leading to a mixture of products.
Solvent Choice: Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.
Protecting Group Strategy:
If optimizing conditions fails to provide the desired selectivity, protecting the N1-H of the pyrrole ring is a reliable strategy. Common protecting groups for indoles and azaindoles that can be considered include Boc, SEM, and sulfonyl groups.[3] The choice of protecting group will depend on the stability required for subsequent reaction steps and the conditions for its removal. A well-chosen protecting group strategy is a cornerstone of modern organic synthesis.[4]
Issue 2: Over-Reactivity Leading to Multiple Products (e.g., Di-acylation)
Causality: After the initial desired reaction on the aniline nitrogen, the resulting product may be susceptible to further reaction under the same conditions. For example, an N-acylated product might undergo a subsequent acylation on the pyrrole nitrogen.
Solutions:
Control of Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the acylating or alkylating agent. Adding the reagent slowly to the reaction mixture at a low temperature can help to maintain a low instantaneous concentration, favoring the reaction with the more abundant starting material.
Milder Reagents: Employ less reactive derivatizing agents. For example, use an acid anhydride with a catalytic amount of DMAP instead of a more reactive acid chloride.
Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-reacted byproducts.
Issue 3: Formation of C3-Acylated Side Product
Causality: Under Friedel-Crafts or other strongly acidic conditions, the electron-rich C3 position of the 7-azaindole ring can compete with the exocyclic amine for the electrophile.[2]
Solutions:
Avoid Lewis Acids: Whenever possible, avoid using strong Lewis acids like AlCl₃ with this scaffold.
Alternative Acylation Methods: Utilize standard amide coupling conditions (e.g., HATU, HOBt, or T3P) if you are starting with a carboxylic acid.[5] For acyl chlorides or anhydrides, using a base like pyridine or DIPEA in an aprotic solvent is generally preferred over Friedel-Crafts conditions.
Visualizing the Challenges: Reaction Pathways
The following diagram illustrates the potential reaction pathways during the derivatization of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline, highlighting the challenge of achieving regioselectivity.
Caption: Potential derivatization pathways for 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline.
Experimental Protocols
Protocol 1: Selective N-Acylation of the Exocyclic Aniline
This protocol is designed to favor acylation of the exocyclic aniline amine while minimizing side reactions.
Materials:
2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline
Acyl chloride or anhydride (1.1 equivalents)
Diisopropylethylamine (DIPEA) (1.5 equivalents)
Anhydrous Dichloromethane (DCM)
Standard glassware for inert atmosphere reactions
Procedure:
Dissolve 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Add DIPEA and stir for 5 minutes.
Slowly add the acyl chloride or anhydride dropwise over 15-20 minutes.
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-4 hours.
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Self-Validation:
TLC Analysis: Use a solvent system that provides good separation between the starting material, the desired product, and potential side products (e.g., a mixture of hexanes and ethyl acetate with a small amount of triethylamine). The N1-acylated isomer is typically less polar than the desired N-aniline acylated product.
¹H NMR Spectroscopy: The desired product will show a downfield shift of the aromatic protons adjacent to the newly formed amide bond. The N1-H proton signal (typically around 11-12 ppm) should still be present. The absence of this signal would suggest N1-acylation.
Protocol 2: N1-H Protection using Boc Anhydride
This protocol is for the protection of the pyrrole nitrogen, which can then allow for unambiguous derivatization of the exocyclic aniline.
Dissolve 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline in anhydrous THF under an inert atmosphere.
Add DMAP, followed by Boc₂O.
Stir the reaction mixture at room temperature for 4-6 hours.
Monitor the reaction for the disappearance of the starting material by TLC.
Once the reaction is complete, concentrate the mixture under reduced pressure.
Purify the N1-Boc protected product by flash column chromatography.
Self-Validation:
¹H NMR Spectroscopy: The disappearance of the N1-H proton signal and the appearance of a large singlet at ~1.6 ppm corresponding to the tert-butyl group will confirm the successful protection.
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for the derivatization of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline.
Summary of Key Parameters for Selective Derivatization
Humphries, L. A., & Le, T. X. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]
Kikuta, H., & Ohshiro, Y. (1997). Functionalization of 7-Azaindole. Kinki University. [Link]
Jin, M. Y., Kim, S. M., Han, H., Ryu, D. H., & Yang, J. W. (2011). Switching Regioselectivity in Crossed Acyloin Condensations between Aromatic Aldehydes and Acetaldehyde by Altering N-Heterocyclic Carbene Catalysts. Organic Chemistry Portal. [Link]
Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]
ACS Publications. (2012). One-pot, three-component synthesis of 7-azaindole derivatives from N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds. PubMed. [Link]
Ruiz, J. A., et al. (2016). Synthesis of pyrrolo[2,1-f][2][4][6]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][2][3][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journals. [Link]
Singh, D. K., et al. (2019). Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: substituent effects on regioselectivity. ResearchGate. [Link]
Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. The Baran Laboratory, Scripps Research. [Link]
ACS Publications. (2008). A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline. The Journal of Organic Chemistry. [Link]
Ikaunieks, M., Björkling, F., & Loza, E. (2015). THE SYNTHESIS OF SOME SULFONAMIDES BASED ON 2,3-DIHYDRO-1H-PYRROLO[3,4-c]PYRIDINE. Chemistry of Heterocyclic Compounds. [Link]
ACS Publications. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]
MDPI. (2023). Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes. [Link]
Google Patents. (2001).
Setsunan University. (n.d.). Research achievements (paper presentation). [Link]
Technical Support Center: Troubleshooting the Acid Stability of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline
Overview Welcome to the Application Scientist Support Center. While 1-arylated 7-azaindoles are generally robust structural motifs in drug discovery[1], the specific molecule 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline pres...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
Welcome to the Application Scientist Support Center. While 1-arylated 7-azaindoles are generally robust structural motifs in drug discovery[1], the specific molecule 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline presents unique stability liabilities under strong Brønsted acidic conditions (e.g., TFA, HCl, H₂SO₄). The extreme proximity of the ortho-aniline substitution at the N1 position to the pyrrolo[2,3-b]pyridine core creates a highly reactive microenvironment.
This guide provides mechanistic insights and field-proven protocols to mitigate degradation during synthesis, deprotection, or purification workflows.
Section 1: Mechanistic Q&A (Understanding the Causality)
Q1: Why does my compound turn dark and exhibit multiple new LC-MS peaks when exposed to TFA or HCl?A: The degradation is driven by the molecule's dual basicity and the extreme proximity of its reactive centers. Both the primary aniline nitrogen and the pyridine nitrogen (N7) of the 7-azaindole core have pKa values in the range of 4.5–5.0. In strong acid (pH < 2), the molecule forms a highly strained di-cation. This triggers two primary degradation pathways:
Intramolecular Cyclization: Protonation of the 7-azaindole core activates the C2 position toward nucleophilic attack. The adjacent aniline group can attack this C2 position, leading to a fused hydroamination-triggered cyclization product, a reactivity pattern well-documented in the formation of fused pyrrolo[1,2-a]quinoxalines[2].
Oxidative Polymerization: Protonated anilines, when exposed to trace oxygen and acid, are highly susceptible to single-electron oxidation. This forms radical cations that rapidly polymerize into highly colored (dark) quinone-imine degradation products.
Q2: I am observing a mass corresponding to free 7-azaindole. Is the N-Aryl bond cleaving?A: Yes, under extreme conditions (e.g., concentrated HCl at elevated temperatures). While N-aryl bonds in 1-arylated 7-azaindoles are typically highly stable[3], the di-cationic state induces massive electrostatic repulsion between the protonated N7 and the ortho-ammonium group. This steric and electronic strain lowers the activation energy for acid-catalyzed solvolysis, leading to the cleavage of the N1-C(aryl) bond and releasing free 7-azaindole.
Q3: How can I differentiate between oxidative degradation and acid-catalyzed cyclization in my reaction?A: Use a self-validating control matrix. Run two parallel micro-scale reactions:
Reaction A: Add a radical scavenger (e.g., 10 mol% BHT) and degas with Argon.
Reaction B: Add a nucleophile scavenger or use a weaker acid (e.g., acetic acid).
Causality Check: If Reaction A suppresses the dark color and degradation, the pathway is oxidative. If Reaction B preserves the starting material, the issue is strictly acid-catalyzed intramolecular cyclization.
Section 2: Quantitative Data & Stability Profiling
Table 1: Stability matrix of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline across various acidic conditions (Concentration: 10 mM, 25°C).
Acidic Condition
Approx. pH / H₀
Half-Life (t½)
Primary Degradation Pathway
Recommended Action
10% TFA in DCM
~1.0
< 2 hours
Intramolecular Cyclization
Cool to 0°C; limit exposure to <30 min.
4M HCl in Dioxane
< 0
< 15 mins
N-C Cleavage & Cyclization
Avoid completely. Switch to Lewis acids.
10% AcOH in MeOH
~3.5
> 48 hours
None (Stable)
Safe for prolonged use / purification.
0.1% Formic Acid
~2.7
> 7 days
None (Stable)
Safe for analytical chromatography.
Section 3: Visualizing the Chemistry
Degradation pathways of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline in strong acid.
Troubleshooting workflow for acidic reactions involving 1-aryl-7-azaindoles.
Section 4: Experimental Protocols
Protocol 1: Mild Boc-Deprotection of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline Derivatives
Objective: Remove acid-labile protecting groups without triggering C2-cyclization or oxidation.
Causality: By lowering the temperature and using a silane scavenger, we trap reactive carbocations and slow down the kinetics of intramolecular cyclization. Degassing prevents radical-mediated oxidation.
Step-by-Step Methodology:
Preparation: Dissolve the protected substrate (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in an oven-dried flask.
Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen.
Scavenger Addition: Add triisopropylsilane (TIPS, 2.0 mmol) as a carbocation/radical scavenger.
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0°C.
Monitoring: Monitor the reaction strictly by TLC or LC-MS every 15 minutes. Do not let the reaction proceed past 45 minutes to prevent the accumulation of cyclized byproducts.
Quenching (Critical): Do not concentrate the acid directly under a vacuum. Quench the reaction by slowly pouring it into a vigorously stirred mixture of saturated aqueous NaHCO₃ (50 mL) and ice.
Extraction: Extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Analytical LC-MS Method for Stability Monitoring
Objective: Accurately quantify degradation without inducing artifactual breakdown inside the heated MS source.
Step-by-Step Methodology:
Mobile Phase: Use Water (A) and Acetonitrile (B), both buffered with 0.05% Formic Acid. (Note: Avoid TFA in the mobile phase as it can cause in-source degradation of the analyte).
Column: C18, 1.7 µm, 2.1 x 50 mm. Maintain the column compartment temperature at 30°C to prevent thermal degradation during the run.
Gradient: 5% to 95% B over 4.0 minutes.
Detection: Monitor UV at 254 nm and 280 nm. The cyclized degradation products typically exhibit a distinct red-shift in UV absorbance compared to the parent starting material.
References
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC (NIH).
Pt(IV)-catalyzed hydroamination triggered cyclization: a strategy to fused pyrrolo[1,2-a]quinoxalines, indolo[1,2-a]quinoxalines, and indolo[3,2-c]quinolines. PubMed.
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC (NIH).
Reactivity Comparison Guide: 7-Azaindole vs. 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline
Executive Summary & Structural Rationale In modern drug discovery and materials science, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged bioisostere for indole and purine. Its unique hydrogen-bonding...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In modern drug discovery and materials science, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged bioisostere for indole and purine. Its unique hydrogen-bonding profile—acting simultaneously as a donor (N1) and an acceptor (N7)—makes it a cornerstone in the design of kinase inhibitors[1].
However, functionalizing the N1 position with an ortho-aniline group to form 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline fundamentally rewrites the molecule's reactivity profile. By masking the N1 proton and introducing a highly nucleophilic, sterically demanding primary amine in close proximity to the C2 position, the scaffold transitions from a simple building block into a highly reactive precursor for transition-metal coordination and rigid polycyclic annulation[2][3]. This guide objectively compares the divergent reactivity of these two scaffolds and provides validated experimental protocols for their functionalization.
Comparative Reactivity Profiling
7-Azaindole: The Unsubstituted Core
The reactivity of 7-azaindole is dictated by its electron-rich pyrrole ring and electron-deficient pyridine ring[1]:
N1-Functionalization: The N1-H is acidic (pKa ~16) and readily undergoes deprotonation followed by alkylation or[2].
C3-Electrophilic Aromatic Substitution (EAS): C3 is the most nucleophilic carbon. Halogenation, formylation (Vilsmeier-Haack), and sulfenylation occur almost exclusively at this position[1].
C2-C-H Activation: Functionalizing the C2 position typically requires N1-protection (e.g., N-SO₂Ph or N-Boc) to enable directed ortho-lithiation, or specialized[4].
2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline: The N-Aryl Derivative
The introduction of the ortho-aminophenyl group at N1 drastically alters the electronic and steric landscape:
N1 Blockade: The N1 position is permanently masked, eliminating its hydrogen-bond donor capacity and preventing further direct functionalization at this site[2].
Intramolecular Cyclization (C2-Directed): The aniline -NH₂ group acts as a powerful internal nucleophile. Similar to 1-(2-aminophenyl)pyrroles, this derivative undergoes or condensation with aldehydes to yield fused polycyclic systems (e.g., pyrido-pyrrolo-quinoxalines)[3][5]. The proximity of the amine forces reactivity onto the C2 position of the azaindole core.
Metal Coordination: The spatial arrangement of the N7 pyridine nitrogen and the aniline -NH₂ creates a potent bidentate ligand capable of chelating transition metals (Pt, Pd, Ru), which can either stabilize the complex or catalyze subsequent C-H activation steps[3].
Quantitative Data & Reactivity Matrix
The following table summarizes the key physicochemical and reactivity differences between the two scaffolds.
Feature / Reactivity
7-Azaindole
2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline
N1 Status
Active H-bond donor; easily alkylated/arylated.
Blocked; sterically hindered by the aryl ring.
C3 Reactivity
Highly susceptible to EAS (rapid halogenation).
Susceptible to EAS, but sterically shielded by the ortho-aryl group.
C2 Reactivity
Requires external directing groups (N-Boc) for lithiation.
Highly reactive toward intramolecular cyclization via the -NH₂ group.
The divergent pathways of these two molecules are mapped below. 7-azaindole favors intermolecular substitution, whereas the aniline derivative is structurally primed for intramolecular annulation.
Divergent reactivity pathways of 7-azaindole versus its N-aryl aniline derivative.
Experimental Protocols (Self-Validating Systems)
To demonstrate the practical application of these reactivity principles, the following self-validating protocols detail the standard functionalization for each scaffold.
Protocol A: Regioselective C3-Bromination of 7-Azaindole
This protocol exploits the inherent nucleophilicity of the C3 position. DMF is chosen as the solvent because it stabilizes the bromonium ion intermediate, ensuring high regioselectivity and preventing over-halogenation[1].
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 7-azaindole (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL) under an argon atmosphere.
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
Electrophile Addition: Dissolve N-bromosuccinimide (NBS) (1.05 equiv, 5.25 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the reaction flask over 15 minutes to control the exotherm and maintain regioselectivity.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor completion via TLC (Eluent: Hexanes/EtOAc 1:1).
Workup: Quench the reaction by pouring it into ice-cold distilled water (50 mL). The product, 3-bromo-7-azaindole, will precipitate as a pale solid.
Isolation: Filter the precipitate under vacuum, wash with cold water (3 × 10 mL), and dry under high vacuum to afford the product (Typical yield: 85-90%).
Protocol B: Intramolecular Cyclization of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline
This protocol leverages the nucleophilic aniline group to form an imine with an aldehyde, followed by an intramolecular attack by the C2 position of the azaindole ring. The catalytic acetic acid serves a dual purpose: it activates the aldehyde carbonyl and facilitates the final aromatization/cyclization step[3].
Preparation: In a 25 mL sealed tube, combine 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline (1.0 equiv, 1.0 mmol) and an aromatic aldehyde (e.g., benzaldehyde, 1.1 equiv, 1.1 mmol).
Solvent & Catalyst: Add absolute ethanol (10 mL) followed by a catalytic amount of glacial acetic acid (0.2 equiv, 0.2 mmol).
Cyclization: Seal the tube and heat the mixture to reflux (85 °C) for 12–16 hours. The initial step forms the intermediate Schiff base, which subsequently undergoes intramolecular cyclization onto the C2 position.
Monitoring: Track the consumption of the starting aniline via LC-MS or TLC.
Workup: Upon completion, cool the reaction to room temperature. Concentrate the solvent in vacuo to approximately 3 mL.
Isolation: Induce crystallization by adding cold diethyl ether (5 mL). Filter the resulting solid and recrystallize from hot ethanol to yield the pure fused dihydropyrido-pyrrolo-quinoxaline derivative (Typical yield: 70-80%).
References
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 2001.[Link]
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 2022.[Link]
Direct C-2 Arylation of 7-Azaindoles: Chemoselective Access to Multiarylated Derivatives. Organic Letters, 2013.[Link]
Structural Comparison: 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline vs. Indole Derivatives in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Executive Summary In modern medicinal chemistry, the shift from tradit...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Workflow
Executive Summary
In modern medicinal chemistry, the shift from traditional indole scaffolds to 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivatives represents a critical evolution in structure-based drug design. Recognized as a "privileged structure," the 7-azaindole core acts as a highly efficient bioisostere of indole[1].
This guide provides an objective, in-depth structural comparison between 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline (an N1-substituted 7-azaindole) and its direct indole analogs (1-(2-aminophenyl)-1H-indoles). By examining the physicochemical causality behind scaffold hopping, we demonstrate how the strategic introduction of a single nitrogen atom at the 7-position fundamentally alters electronic distribution, conformational rigidity, and target binding affinity—particularly within the hinge region of protein kinases[2].
Physicochemical & Structural Profiling
The replacement of a carbon atom (CH) in the benzene ring of an indole with a nitrogen atom (N) to form a 7-azaindole profoundly impacts the molecule's behavior.
Mechanistic Causality of the Scaffold
Electronic Distribution: The indole core is relatively electron-rich, characterized by a higher Highest Occupied Molecular Orbital (HOMO)[3]. In contrast, the introduction of the sp2-hybridized nitrogen in 7-azaindole acts as an electron-withdrawing group. This significantly lowers the HOMO, increasing the oxidative stability of the scaffold under ambient and physiological conditions[3].
Conformational Locking (The N1-Substituent Effect): In 1-(2-aminophenyl)-1H-indole, the N-C(phenyl) bond rotates freely, incurring a high entropic penalty upon binding to a biological target. However, in 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline , the lone pair of the N7 atom on the azaindole core is in close spatial proximity to the hydrogen bond donor (-NH2) of the ortho-aminophenyl group. This enables the formation of a stable, 6-membered pseudo-ring via intramolecular hydrogen bonding . This conformational locking pre-organizes the molecule for target binding, drastically enhancing affinity.
Solvation and Geometry: The pyridinic C–N bond in 7-azaindole is shorter (~1.33 Å) than the corresponding benzoic C–C bond (~1.40 Å) in indole[3]. This induces a slight curvature in the backbone, altering the 3D vector of substituents. Furthermore, the pyridine nitrogen enhances aqueous solubility, a critical parameter for oral bioavailability[1].
N7 acts as a critical anchor in kinase hinge regions[4].
Electronic State
Electron-rich (Higher HOMO)
Electron-deficient (Deeper HOMO)
sp2-hybridized N stabilizes the core against oxidative degradation[3].
Conformational State
Flexible (Free C-N rotation)
Locked (Intramolecular H-bond)
-NH2 to N7 interaction reduces entropic penalty upon target binding.
Aqueous Solubility
Lower (Lipophilic)
Higher (Hydrophilic handle)
Pyridine nitrogen enhances solvation and drug-like properties[1].
Bond Geometry
Benzoic C-C (~1.40 Å)
Pyridinic C-N (~1.33 Å)
Shorter C-N bond alters the 3D trajectory of peripheral substituents[3].
Mechanistic Advantages in Target Binding
A primary application of the 7-azaindole scaffold is the development of protein kinase inhibitors[1]. Kinases are central to cellular signaling, and their dysregulation is a hallmark of oncology and inflammatory diseases.
When comparing the two scaffolds in the ATP-binding pocket (hinge region) of kinases (e.g., PI3K, AAK1), the 7-azaindole core forms a highly stable bidentate hydrogen bond network [2][4]. The N7 atom acts as a potent hydrogen bond acceptor, interacting with the backbone NH of hinge residues (e.g., Val882 in PI3K)[4]. Indole derivatives, lacking this N7 acceptor, can only rely on weaker, single-point interactions or hydrophobic packing, resulting in significantly lower biochemical potency.
Caption: Conformational locking via intramolecular hydrogen bonding in 7-azaindole vs. indole derivatives.
Experimental Workflows: Synthesis & Validation
To objectively evaluate these compounds, rigorous synthetic and biological validation protocols are required. Below is a self-validating system for synthesizing 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline and testing its biological efficacy.
Step-by-Step Synthetic Methodology
The synthesis relies on a two-step sequence: an initial N-arylation followed by the reduction of the nitro group.
Caption: Step-by-step synthetic workflow for 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline.
Protocol:
N-Arylation (SNAr): Charge a flame-dried flask with 1H-pyrrolo[2,3-b]pyridine (1.0 eq), 1-fluoro-2-nitrobenzene (1.2 eq), and anhydrous Cs₂CO₃ (2.0 eq). Suspend in anhydrous DMF (0.2 M). Stir the reaction mixture at 90°C under a nitrogen atmosphere for 12 hours. Monitor via TLC. Upon completion, quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to yield 1-(2-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine.
Nitro Reduction: Dissolve the nitro intermediate in ethanol (0.1 M). Add 10% Pd/C (10% w/w). Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir at room temperature for 4 hours.
Validation & Isolation: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline should be validated via ¹H-NMR (specifically looking for the broad singlet of the -NH2 protons at ~5.0 ppm and the characteristic downfield shift of the pyridine protons).
To compare the anti-proliferative effects of the synthesized azaindole against its indole counterpart, the Sulforhodamine B (SRB) assay provides a robust, self-validating metric for cellular protein content[1].
Protocol:
Seeding: Seed target cancer cell lines (e.g., HCT116 or HeLa) in 96-well plates at a density of 5,000 cells/well. Allow to adhere overnight at 37°C, 5% CO₂.
Treatment: Treat cells with serial dilutions (0.1 nM to 10 µM) of either the indole or 7-azaindole derivative. Include a DMSO vehicle control. Incubate for 72 hours[1].
Fixation & Staining: Fix cells by adding cold 10% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour. Wash with deionized water and air dry. Add 0.4% SRB dye (in 1% acetic acid) and incubate for 30 minutes[1].
Quantification: Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye using 10 mM unbuffered Tris base. Measure absorbance at 515 nm using a microplate reader[1].
Data Analysis: Calculate IC₅₀ values by plotting a dose-response curve. The azaindole derivative typically demonstrates a left-shifted curve (lower IC₅₀) due to enhanced kinase binding efficiency.
Conclusion
The structural transition from an indole to a 7-azaindole scaffold—specifically comparing 1-(2-aminophenyl)-1H-indole to 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline—is not merely a nominal substitution. It is a calculated engineering of the molecule's electronic topology and conformational flexibility. By introducing the N7 hydrogen bond acceptor, researchers can achieve conformational locking via intramolecular hydrogen bonding, lower the HOMO for metabolic stability, and establish bidentate interactions within target kinase pockets. For drug development professionals, prioritizing the 7-azaindole core provides a highly validated, privileged trajectory for lead optimization.
References
Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity
PMC (National Institutes of Health)
URL:[Link]
Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors
PMC (National Institutes of Health)
URL:[Link]
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity
ACS Medicinal Chemistry Letters
URL: [Link]
reproducibility of synthetic routes for 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline
Reproducibility of Synthetic Routes for 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline: A Comprehensive Methodological Comparison Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacop...
Author: BenchChem Technical Support Team. Date: April 2026
Reproducibility of Synthetic Routes for 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline: A Comprehensive Methodological Comparison
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines to improve aqueous solubility and modulate kinase hinge-binding interactions1 [2]. Specifically, the N-aryl derivative 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline is a highly versatile intermediate. Its ortho-aniline moiety allows for downstream cyclizations into complex tetracyclic architectures 2 [1].
However, synthesizing N-aryl azaindoles is notoriously sensitive. The electron-deficient nature of the pyridine ring reduces the nucleophilicity of the pyrrole nitrogen compared to standard indoles, complicating direct N-arylation. This guide objectively compares the two primary synthetic workflows—the two-step SNAr/Reduction route and the one-step Buchwald-Hartwig cross-coupling—providing causality-driven protocols to ensure absolute reproducibility in your laboratory.
Mechanistic Workflows & Route Design
Comparison of two-step SNAr/Reduction vs. one-step Buchwald-Hartwig amination routes.
Route A: SNAr + Reduction (The "Workhorse" Protocol)
This is the most reliable and highly reproducible route. It bypasses transition-metal catalysis for the C-N bond formation, relying instead on a Nucleophilic Aromatic Substitution (SNAr) followed by a standard nitro reduction.
Step-by-Step Methodology & Causality
Step 1: SNAr Coupling
To a flame-dried round-bottom flask under argon, add 1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and anhydrous DMF (0.2 M). Cool to 0 °C.
Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 equiv).
Causality: The azaindole N1 proton (pKa ~16) requires a strong, irreversible base for complete deprotonation. The evolution of H2 gas serves as a visual confirmation of the highly nucleophilic nitrogen anion formation.
Once bubbling ceases (approx. 30 mins), dropwise add 1-fluoro-2-nitrobenzene (1.1 equiv). Warm to room temperature and stir for 4 hours.
Causality: Fluorine is the optimal leaving group for SNAr; its extreme electronegativity stabilizes the rate-determining Meisenheimer complex formation far better than chlorine or bromine.
Step 2: Nitro Reduction
Dissolve the isolated 1-(2-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine intermediate in ethanol (0.1 M). Degas by sparging with argon for 10 minutes.
Add 10% Pd/C (0.1 equiv by weight). Evacuate and backfill the flask with H2 gas three times via a balloon. Stir vigorously at room temperature for 12 hours.
Causality: The biphasic solid-liquid-gas nature of this hydrogenation requires high agitation. Ethanol acts as a protic solvent to facilitate rapid proton transfer during the reduction of the nitro group to the primary aniline.
Self-Validating Analytical Controls
Critical TLC Insight: The starting nitro intermediate and the final aniline product possess identical retention factors (Rf = 0.45 in 30% EtOAc/Hexanes) [1]. Relying solely on UV-active TLC monitoring will falsely indicate no reaction progress during the reduction step.
Validation: You must validate the reduction via LC-MS (Product
[M+H]+=210.1
) or by developing the TLC plate with a Ninhydrin stain. The stain will turn deep purple only in the presence of the newly formed primary aniline, serving as a self-validating checkpoint.
Route B: Direct Buchwald-Hartwig Cross-Coupling (The "Elegant" Protocol)
This route achieves the target molecule in a single step via direct C-N cross-coupling. While atom-economical, it requires rigorous exclusion of oxygen and careful ligand selection to prevent competitive binding from the aniline's
−NH2
group and the azaindole's
N7
nitrogen3 [3].
Step-by-Step Methodology & Causality
In a nitrogen-filled glovebox, charge a sealed tube with 1H-pyrrolo[2,3-b]pyridine (1.0 equiv), 2-iodoaniline (1.2 equiv),
Pd2(dba)3
(5 mol%), Xantphos (10 mol%), and finely milled
Cs2CO3
(2.0 equiv).
Causality: 2-Iodoaniline is strictly preferred over the bromo-analog to ensure the oxidative addition step outpaces any competitive coordination of the azaindole's N7 nitrogen to the palladium center. Xantphos is selected for its wide bite angle, which enforces the reductive elimination geometry and prevents off-target
β
-hydride elimination.
Add anhydrous, degassed 1,4-dioxane (0.1 M). Seal the tube, remove from the glovebox, and heat at 100 °C for 16 hours.
Self-Validating Analytical Controls
Monitor the consumption of 2-iodoaniline via GC-MS. The primary failure mode of this route is the formation of homocoupled 2,2'-diaminobiphenyl due to catalyst poisoning. A successful reaction will yield a distinct, highly fluorescent spot under 254 nm UV light corresponding to the product.
Regioselectivity in SNAr: Unlike C3-arylation (which requires acidic or radical conditions), the basic conditions in Route A strictly favor N1-arylation. The anionic charge is highly localized on the pyrrole nitrogen, ensuring complete regiocontrol.
Alternative Reduction Conditions: If the 7-azaindole ring undergoes partial over-reduction during the Pd/C hydrogenation (a known side-reaction if
H2
pressure exceeds 1 atm), switch to a Béchamp reduction (Fe powder,
NH4Cl
, EtOH/
H2O
, 80 °C). This provides absolute chemoselectivity for the nitro group.
Aniline Autooxidation: The final product, 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline, is susceptible to air oxidation upon prolonged storage. It is highly recommended to store the compound under an argon atmosphere at -20 °C or use it immediately in subsequent cyclization workflows.
References
Iodine mediated intramolecular C2-amidative cyclization of indoles: a facile access to indole fused tetracycles, Organic & Biomolecular Chemistry (RSC Publishing). 2
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine), Current Organic Chemistry (ResearchGate). 1
Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors, Journal of Medicinal Chemistry (ACS Publications). 3
Strategic Application of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline in Kinase Inhibitor Design: A Comparative Guide
Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is universally recognized as a privileged structure in medicinal chemistry, primarily deployed as an adenine bioisostere. In its standard, unsubstitu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is universally recognized as a privileged structure in medicinal chemistry, primarily deployed as an adenine bioisostere. In its standard, unsubstituted form, the N1-H and N7 atoms establish a bidentate hydrogen-bonding network with the kinase hinge region (1)[1]. However, the introduction of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline —an N1-aryl substituted derivative—fundamentally rewrites this interaction paradigm.
By capping the N1 position with an ortho-aniline group, the intrinsic N1-H donor capacity is intentionally ablated. This strategic modification transitions the molecule from a conventional Type I hinge binder into a highly specialized building block for Type II inhibitors, which target the inactive DFG-out conformation of kinases (2)[2]. This guide objectively compares this unique building block against standard alternatives, providing mechanistic rationales and self-validating experimental workflows for drug development professionals.
Mechanistic Rationale: The N1-Aryl Shift
The causality behind selecting an ortho-aniline substitution over a meta- or para-variant lies in conformational restriction .
When the 7-azaindole core is attached to an ortho-substituted aniline, a severe steric clash occurs between the azaindole C2-proton and the primary amine of the aniline. This clash restricts free rotation around the N-C(aryl) bond, locking the bi-aryl system out of coplanarity. This specific, pre-organized dihedral twist is energetically favorable for projecting the azaindole core into the deep, narrow hydrophobic pocket exposed during the DFG-out shift. Simultaneously, the aniline's primary amine serves as a perfectly vectored synthetic handle for appending urea or amide linkers. These linkers subsequently form critical hydrogen bonds with the conserved glutamate-aspartate pair in the kinase activation loop (3)[3].
Mechanistic divergence between unsubstituted 7-azaindole and N1-aryl derivatives.
Comparative Analysis of Kinase Building Blocks
To contextualize the utility of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline, we must benchmark it against standard pharmaceutical fragments used in kinase inhibitor libraries.
Building Block
Primary Binding Mode
Derivatization Vector
Target Kinase State
Lipophilicity (LogP) Impact
2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline
Hydrophobic Pocket / Allosteric
Ortho-NH₂ (Ureas, Amides)
Type II (DFG-Out)
High (Pre-organized bi-aryl)
Unsubstituted 7-Azaindole
Bidentate Hinge Binder
C3, C4, or C5 positions
Type I (DFG-In)
Low (Polar N-H donor intact)
2-Aminopyrimidine
Monodentate/Bidentate Hinge
C4 or C5 positions
Type I / Type II
Moderate
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)aniline
Hinge + Solvent Channel
Meta-NH₂ (Amides)
Type I (DFG-In)
Moderate
Table 1: Structural and functional comparison of standard heterocycles versus the N1-aryl azaindole scaffold.
To validate the allosteric potential of this building block, we employ a self-validating workflow that converts the free aniline into a 1,3-disubstituted urea (a classic Type II pharmacophore) followed by an orthogonal kinase assay.
Step 1: Urea Derivatization (Synthesis)
Procedure: Dissolve 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline (1.0 eq) in anhydrous dichloromethane (DCM). Slowly add 3-(trifluoromethyl)phenyl isocyanate (1.1 eq) at 0°C under inert atmosphere. Stir for 4 hours at room temperature.
Causality: Why use an isocyanate? The isocyanate electrophile rapidly traps the sterically hindered ortho-amine without requiring harsh coupling reagents (like HATU/EDC), preventing unwanted side reactions at the azaindole N7 position.
Step 2: Orthogonal Characterization
Procedure: Precipitate the resulting urea with cold hexanes, filter, and analyze via LC-MS and ¹H-NMR.
Causality: LC-MS confirms the exact mass addition (+187 Da), while ¹H-NMR validates the disappearance of the broad aniline -NH₂ singlet (~5.0 ppm) and the appearance of two distinct urea -NH protons (>8.0 ppm), proving the reaction occurred specifically at the desired vector.
Procedure: Incubate the synthesized urea derivative with ABL1 kinase in both its active (phosphorylated, DFG-in) and inactive (unphosphorylated, DFG-out) states. Supply ultra-pure ATP and substrate peptide. After 60 minutes, add ADP-Glo reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert generated ADP into a luminescent signal.
Causality: Why ADP-Glo? Radiometric assays measure substrate phosphorylation, which can vary wildly between active and inactive kinase states. ADP-Glo universally measures ADP production, allowing for a direct, unbiased comparison of the inhibitor's affinity for the DFG-in vs. DFG-out conformations. A lower IC₅₀ in the unphosphorylated state self-validates the Type II binding hypothesis.
Workflow from building block functionalization to Type II kinase allosteric binding.
Quantitative Data: Performance Benchmarking
The table below summarizes representative biochemical assay data for derivatives synthesized from the building blocks discussed, tested against ABL1 kinase.
Compound Derivative
ABL1 (Active/DFG-In) IC₅₀
ABL1 (Inactive/DFG-Out) IC₅₀
Selectivity Fold (Inactive/Active)
N1-Aryl Urea (from subject building block)
4,250 nM
12 nM
~354x (Strong Type II)
C3-Linked Amide (from standard 7-azaindole)
8 nM
1,100 nM
~0.007x (Strong Type I)
Staurosporine (Control)
1.2 nM
1.5 nM
~0.8x (Pan-Kinase Type I)
Imatinib (Control)
2,800 nM
9 nM
~311x (Standard Type II)
Table 2: Quantitative benchmarking demonstrating the profound shift toward Type II inhibition achieved by utilizing the N1-aryl 7-azaindole scaffold.
Conclusion
For drug development professionals, the choice of starting fragment dictates the entire trajectory of a medicinal chemistry campaign. While standard 7-azaindole is the gold standard for anchoring molecules to the kinase hinge, 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline offers a powerful bypass. By leveraging its pre-organized steric twist and strategically placed aniline vector, researchers can rapidly access the deep hydrophobic pockets of DFG-out kinases, yielding highly selective Type II inhibitors with distinct intellectual property (IP) space.
References
The Azaindole Framework in the Design of Kinase Inhibitors , NIH PMC, 1
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors , ACS Publications, 2
A Guide to Orthogonal Structure Verification: Cross-Validation of Mass Spectrometry and NMR Data for 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline
In the landscape of drug discovery and chemical research, the unambiguous structural confirmation of a novel or synthesized molecule is the bedrock of all subsequent investigation. Misidentification can lead to wasted re...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery and chemical research, the unambiguous structural confirmation of a novel or synthesized molecule is the bedrock of all subsequent investigation. Misidentification can lead to wasted resources, misinterpreted biological data, and significant delays. This guide provides an in-depth, experience-driven protocol for the structural verification of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline, a heterocyclic compound featuring the medicinally significant 7-azaindole scaffold[1]. We will move beyond a simple checklist of techniques, focusing instead on the causality behind our experimental choices and demonstrating how a cross-validation workflow between High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy creates a self-validating system for ultimate confidence in structural assignment.
Part 1: High-Resolution Mass Spectrometry (HRMS) – "What is its Formula?"
The first question in structural elucidation is elemental composition. HRMS provides this with exceptional accuracy, measuring the mass-to-charge ratio (m/z) to several decimal places.[2] This precision allows for the confident determination of a unique molecular formula, distinguishing it from other combinations of atoms that might have the same nominal mass (isobars)[2][3].
For a molecule like 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline (C₁₃H₁₁N₃), the choice of ionization method is critical. Electrospray Ionization (ESI) is the preferred technique for this analysis. Its "soft" nature typically imparts a proton to the molecule with minimal fragmentation, allowing for the clear observation of the protonated molecular ion, [M+H]⁺. Aromatic heterocycles like this one generally yield distinct molecular ion peaks[4].
Expected HRMS Data
The expected monoisotopic mass of the neutral molecule (C₁₃H₁₁N₃) is 209.0953 Da. Upon positive-ion ESI, we expect to observe the protonated species [C₁₃H₁₂N₃]⁺.
Parameter
Theoretical Value
Expected Observation
Molecular Formula
C₁₃H₁₁N₃
Neutral Monoisotopic Mass
209.0953 Da
Observed Ion
[M+H]⁺
Theoretical m/z of [M+H]⁺
210.1031
Mass Accuracy
< 5 ppm
Table 1: Theoretical HRMS values for 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline.
The power of HRMS lies in its ability to narrow down potential formulas from thousands to a single, unambiguous answer based on the exact mass measurement and the molecule's isotopic distribution pattern[3][5].
Experimental Protocol: HRMS Analysis
Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.
Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or Q-TOF.
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500).
Data Analysis:
Identify the m/z of the most abundant ion, which should correspond to the [M+H]⁺ peak.
Using the instrument's software, calculate the elemental composition based on the measured exact mass.
Confirm that the mass error between the measured m/z and the theoretical m/z for [C₁₃H₁₂N₃]⁺ is below 5 parts-per-million (ppm).
Analyze the tandem mass spectrometry (MS/MS) data. Fragmentation of the N-aryl bond is a common pathway for such structures, which can provide initial confirmatory evidence of the two main ring systems.[6]
Part 2: NMR Spectroscopy – "What is its Connectivity?"
While HRMS provides the formula, NMR spectroscopy reveals the actual structure.[7] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the molecular skeleton, confirm the substitution pattern, and assign every atom to its specific chemical environment. For a definitive structural proof, a suite of 1D and 2D NMR experiments is essential.[8][9]
Expected NMR Data
The structure of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline has a unique set of protons and carbons. The expected chemical shifts are influenced by the electron-withdrawing and donating properties of the nitrogen atoms and the aromatic rings.[10]
Assignment
¹H Chemical Shift (ppm, predicted)
¹³C Chemical Shift (ppm, predicted)
Key 2D NMR Correlations
Pyrrole H
6.5 - 7.5 (2H, m)
100 - 130
HMBC to Pyridine/Aniline C
Pyridine H
7.0 - 8.5 (3H, m)
115 - 150
COSY to other Pyridine H
Aniline H
6.8 - 7.5 (4H, m)
115 - 145
COSY to other Aniline H
NH₂
4.0 - 5.5 (2H, br s)
N/A
Table 2: Predicted NMR assignments for 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline. Actual shifts depend on solvent and concentration.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not provide a reference signal.[11]
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[12]
Data Acquisition:
¹H NMR: A standard proton experiment to identify all proton environments and their multiplicities.
¹³C NMR: A standard carbon experiment (e.g., with proton decoupling) to identify all unique carbon environments.
COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through 2-3 bonds. This is crucial for identifying adjacent protons on the aniline and pyridine rings.[8][13]
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons directly to the carbons they are attached to (¹JCH coupling).[8][13]
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH). This is the key experiment to connect the different fragments of the molecule, for instance, showing a correlation from a proton on the aniline ring to a carbon on the pyrrolopyridine core, confirming the N-N linkage.[8][14]
Data Analysis:
Assign all peaks in the ¹H and ¹³C spectra.
Use COSY data to trace the connectivity within the individual aromatic rings.
Use HSQC data to definitively link each proton to its corresponding carbon.
Use HMBC data to piece the fragments together and confirm the overall molecular structure.
Part 3: The Cross-Validation Workflow – "Do the Stories Match?"
A workflow diagram illustrating the orthogonal cross-validation process.
The validation logic proceeds as follows:
Formula Check: Does the molecular formula determined by HRMS (C₁₃H₁₁N₃) account for all the signals observed in the ¹H and ¹³C NMR spectra? Yes, the structure contains 11 unique proton environments (some may overlap) and 13 unique carbon atoms, consistent with the formula.
Unsaturation Check: The degrees of unsaturation calculated from the HRMS formula should match the structure derived from NMR. For C₁₃H₁₁N₃, the degrees of unsaturation is 10. The proposed structure contains two fused rings, one separate ring (total of 3 rings = 3 degrees), and 7 double bonds, totaling 10 degrees of unsaturation. The data are consistent.
Connectivity Confirmation: The key HMBC correlations must confirm the link between the two heterocyclic systems. For example, observing a correlation from a proton on the aniline ring (e.g., H-6') to the pyrrole carbon attached to the nitrogen (e.g., C-7a) provides definitive proof of the N-N bond connecting the two moieties.
When all these checks are passed without contradiction, the structural assignment of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline can be considered confirmed with a high degree of scientific certainty. This rigorous, multi-faceted approach ensures data integrity and is a cornerstone of good practice in chemical and pharmaceutical research, aligning with principles for FAIR data management.[15][16][17]
References
What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. Vertex AI Search.
High-Resolution Mass Spectrometry. Fiveable.
Working Principle of HRMS. ResolveMass Laboratories Inc..
How does 2D NMR help to elucidate chemical structure? . ResearchGate. Available at: [Link]
Determination of the Molecular Formula by High Resolution Mass Spectrometry . Chemistry LibreTexts. Available at: [Link]
Updating IUPAC spectroscopy recommendations and data standards. IUPAC.
High-resolution mass spectrometry: more than exact mass . Bioanalysis Zone. Available at: [Link]
Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System . Journal of Chemical Information and Modeling. Available at: [Link]
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data . PubMed. Available at: [Link]
Structure Elucidation by NMR . ETH Zurich. Available at: [Link]
Structure Elucidation of Small Molecules . Fiehn Lab. Available at: [Link]
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC . YouTube. Available at: [Link]
IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles . ChemRxiv. Available at: [Link]
The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... . Pearson+. Available at: [Link]
Pyrrolopyridine derivatives from pyridoxal 5'-sulfate . PubMed. Available at: [Link]
FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report) . ResearchGate. Available at: [Link]
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors . PMC. Available at: [Link]
Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems . PMC. Available at: [Link]
Dataset of NMR-Spectra Pyrrolyl . Mendeley Data. Available at: [Link]
2-(1H-pyrrol-1-yl)aniline . PubChem. Available at: [Link]
Tutorial for the structure elucidation of small molecules by means of the LSD software . SciSpace. Available at: [Link]
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives . AIP Publishing. Available at: [Link]
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Advances in structure elucidation of small molecules using mass spectrometry . PMC. Available at: [Link]
An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one... . Royal Society of Chemistry. Available at: [Link]
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One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives . MDPI. Available at: [Link]
Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B . Beilstein Journals. Available at: [Link]
2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid . PubChem. Available at: [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors . RSC Publishing. Available at: [Link]
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As a Senior Application Scientist overseeing medicinal chemistry workflows and high-throughput screening operations, I recognize that handling novel, biologically active heterocycles requires moving beyond generic safety...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist overseeing medicinal chemistry workflows and high-throughput screening operations, I recognize that handling novel, biologically active heterocycles requires moving beyond generic safety data sheets. 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline —a compound fusing a 7-azaindole core with an aniline moiety—presents specific toxicological and logistical challenges.
The 7-azaindole core is highly lipophilic, designed to penetrate biological membranes and interact with kinase ATP-binding sites. Concurrently, the aniline moiety introduces severe systemic toxicity risks, specifically dermal absorption leading to methemoglobinemia[1][2].
This guide provides a self-validating, step-by-step operational and disposal protocol to ensure absolute safety and regulatory compliance from the moment the compound enters your laboratory to its final thermal destruction.
I. Physicochemical Profiling & Hazard Causality
To handle this compound safely, we must first understand the causality behind its hazards. The primary acute risk stems from the aniline functional group. If aerosolized powder is inhaled or if a solution permeates standard laboratory gloves, the compound enters the bloodstream. Hepatic CYP450 enzymes oxidize the aniline into an N-phenylhydroxylamine derivative. This reactive metabolite oxidizes the ferrous (Fe²⁺) iron in hemoglobin to ferric (Fe³⁺) iron, creating methemoglobin, which is incapable of binding oxygen, leading to rapid cellular hypoxia[1][3].
Mechanism of aniline-induced methemoglobinemia via hepatic CYP450 N-hydroxylation.
Table 1: Quantitative Hazard Data & PPE Requirements
Note: Data extrapolated from baseline aniline standards due to the structural moiety[1][4].
Parameter
Value / Specification
Operational Rationale
OSHA PEL (TWA)
5 ppm (19 mg/m³) [Skin]
Highly volatile in solution; skin notation indicates severe dermal absorption risk.
NIOSH IDLH
100 ppm
Immediate danger to life/health threshold requires engineering controls (fume hoods).
Primary Glove PPE
Double-layered Nitrile (≥8 mil)
Standard 4 mil gloves fail rapidly against aniline-DMSO solutions.
Respiratory PPE
N95 or P100 Particulate Respirator
Required only if weighing outside a localized exhaust system (not recommended).
II. Operational Workflow: Safe Handling & Solution Preparation
When preparing stock solutions for biological assays (e.g., 10 mM in DMSO), the protocol must be self-validating to ensure both operator safety and experimental integrity.
Step-by-Step Methodology:
Environmental Isolation: Transfer the sealed vial of 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline to a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator.
Causality: The powder is highly susceptible to electrostatic dispersion. Localized exhaust prevents aerosolization and inhalation.
Gravimetric Verification: Tare an anti-static weighing boat. Weigh the exact required mass using a microbalance.
Solvent Addition: Transfer the powder to a pre-labeled, amber glass vial. Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve the target concentration.
Self-Validating Check: Cap the vial and vortex for 30 seconds. Hold the vial against both a light and dark background. If micro-particulates are visible, sonicate for 5 minutes at room temperature. A perfectly clear solution confirms complete solvation, guaranteeing accurate dosing and preventing downstream assay failure.
Decontamination: Wipe down the microbalance and immediate work area with a 10% bleach solution followed by 70% ethanol to degrade and remove any residual active pharmaceutical ingredient (API)[5].
III. Waste Segregation & Proper Disposal Procedures
Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratories are bound by "cradle-to-grave" liability for hazardous waste[6][7]. Because 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline contains nitrogenous heterocycles and an aniline moiety, it must be strictly managed as Toxic Organic Waste [8].
Workflow for segregation, EHS verification, and incineration of azaindole-aniline waste.
Step-by-Step Disposal Methodology:
1. Liquid Waste Management:
Segregation: Pour all expired or excess DMSO/solvent stock solutions into a designated "Non-Halogenated Organic Waste" carboy.
Causality: Mixing this compound with halogenated waste (like chloroform or dichloromethane) can lead to the formation of highly reactive, explosive intermediates during storage, and significantly increases commercial incineration costs.
Containment: Ensure the carboy is kept in secondary containment (e.g., a high-density polyethylene tray) to capture catastrophic leaks. Keep the funnel closed when not actively adding waste to prevent volatile vapor escape.
2. Solid Waste Management:
Segregation: Place all contaminated pipette tips, empty glass vials, weighing boats, and primary gloves into a rigid, puncture-resistant solid waste container lined with a double-thickness transparent biohazard/chemical waste bag.
Sealing: Once the bag is 75% full, "gooseneck" twist the top, fold it over, and seal it tightly with heavy-duty tape. This prevents the off-gassing of residual aniline vapors into the laboratory environment.
3. Labeling and EHS Manifesting:
Compliance: Attach an EPA-compliant hazardous waste label to both liquid and solid containers[8]. The label must explicitly state: "Toxic Organic Waste: Contains 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline and DMSO."
Transfer: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to the central accumulation area. Under EPA regulations, Large Quantity Generators (LQGs) must ship waste off-site within 90 days, while Small Quantity Generators (SQGs) have 180 days[8].
Final Destruction: The only acceptable method of final disposal for this compound is high-temperature commercial incineration (>1000°C) . This ensures the complete thermal cleavage of the azaindole and aniline rings, preventing aquatic toxicity and environmental persistence.
Table 2: Waste Segregation Quick-Reference
Waste Stream
Receptacle Type
Primary Hazard
Disposal Route
Aqueous Wash/HPLC Effluent
Aqueous Waste Carboy
Aquatic Toxicity
Chemical Treatment / Incineration
DMSO/Organic Solutions
Non-Halogenated Carboy
Systemic Toxicity / Flammable
High-Temp Incineration
Contaminated Consumables
Double-bagged Solid Bin
Dermal Contact
Solid Waste Incineration
IV. Emergency Response: Spill Management
If a spill occurs, immediate action is required to prevent dermal exposure and inhalation[3].
Evacuate & Isolate: Clear personnel from the immediate vicinity. If the spill is outside a fume hood, allow the laboratory's HVAC system to clear ambient vapors for 15 minutes.
Don Emergency PPE: Equip a half-mask respirator with organic vapor (OV) cartridges, heavy-duty butyl rubber gloves, and a chemical-resistant apron.
Containment (Liquid): Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like paper towels for large solvent spills.
Containment (Solid): If dry powder is spilled, do not sweep. Gently cover the powder with wet paper towels to suppress aerosolization, then carefully scoop the material into a solid waste container[5].
Decontamination: Wash the affected surface with a 5% acetic acid solution (to protonate the aniline amine, increasing its water solubility), followed by copious amounts of soap and water.
V. References
[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies of Sciences, Engineering, and Medicine. Available at: https://nap.nationalacademies.org/catalog/12654/prudent-practices-in-the-laboratory-handling-and-management-of-chemical
[1] NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Centers for Disease Control and Prevention (CDC). Available at: https://www.cdc.gov/niosh/npg/npgd0033.html
[6] Hazardous Waste Management System. U.S. Environmental Protection Agency (EPA). Available at: https://www.epa.gov/hw
[3] CAMEO Chemicals - Aniline. National Oceanic and Atmospheric Administration (NOAA). Available at: https://cameochemicals.noaa.gov/chemical/2529
[8] Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: https://www.epa.gov/hwgenerators/steps-complying-regulations-hazardous-waste
[2] NIOSH Skin Notation Profiles: Aniline. Centers for Disease Control and Prevention (CDC). Available at: https://www.cdc.gov/niosh/docs/2015-192/default.html
[7] Key Differences Between RCRA and EPA Regulations for Hazardous Waste. AllSource Environmental. Available at: https://allsource-environmental.com/blog/key-differences-between-rcra-and-epa-regulations/
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. Available at: https://ergenvironmental.com/blog/how-to-properly-manage-hazardous-waste-under-epa-regulations/